molecular formula C30H27O13+ B1231306 Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Katalognummer: B1231306
Molekulargewicht: 595.5 g/mol
InChI-Schlüssel: QAOBEOXFSUJDJL-SHPGVJHPSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyanidin 3-O-(6-O-(E)-4-coumaroyl-beta-D-glucoside) is an anthocyanin cation that is cyanidin substituted at position 3 by a 6-O-(trans-4 coumaryl)-beta-D-glucosyl residue It is an anthocyanin cation, a beta-D-glucoside, a cinnamate ester, a polyphenol and a monosaccharide derivative. It derives from a cyanidin cation and a trans-4-coumaric acid.

Eigenschaften

Molekularformel

C30H27O13+

Molekulargewicht

595.5 g/mol

IUPAC-Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H26O13/c31-16-5-1-14(2-6-16)3-8-25(36)40-13-24-26(37)27(38)28(39)30(43-24)42-23-12-18-20(34)10-17(32)11-22(18)41-29(23)15-4-7-19(33)21(35)9-15/h1-12,24,26-28,30,37-39H,13H2,(H4-,31,32,33,34,35,36)/p+1/t24-,26-,27+,28-,30-/m1/s1

InChI-Schlüssel

QAOBEOXFSUJDJL-SHPGVJHPSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Isomerische SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Biosynthesis & Pharmacological Optimization of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (C3G-Coum) Primary Application: Drug Development, Nutraceutical Formulation, Stable Natural Colorants Key Value Proposition: Unlike its precursor Cyanidin 3-O-glucoside (C3G), the p-coumaroylated derivative exhibits superior chemical stability against pH shifts, thermal degradation, and photo-oxidation.[1][2] This enhanced stability is driven by intramolecular copigmentation (stacking), making it a high-value target for oral delivery systems where gastric survival is critical.[1][2]

Part 1: Molecular Architecture & Stability Mechanics[2]

Structural Composition

The molecule consists of three distinct functional units:

  • Chromophore: Cyanidin (anthocyanidin aglycone).[1][2][3]

  • Glycone: Glucose attached at the C3 position.[2][3]

  • Acyl Moiety: p-Coumaric acid esterified to the C6 hydroxyl group of the glucose (6''-position).[1][2]

The "Sandwich" Stacking Effect

The critical advantage of C3G-Coum over non-acylated anthocyanins is the intramolecular copigmentation . The planar p-coumaroyl aromatic ring folds over the cyanidin pyrylium core.[2]

  • Mechanism:

    
    -
    
    
    
    stacking interactions between the acyl group and the anthocyanidin backbone.
  • Result: This steric shielding protects the electrophilic C2-position of the anthocyanidin from hydration (which would otherwise form the colorless hemiketal), thereby maintaining color and bioactivity at slightly higher pH levels (pH 4-5) compared to non-acylated forms.[1][2]

Part 2: Biosynthetic Mechanistics[1][2]

The biosynthesis of C3G-Coum occurs in the cytoplasm and involves the convergence of the Phenylpropanoid Pathway (supplying the acyl donor) and the Flavonoid Pathway (supplying the acceptor).

The Enzymatic Core: Vv3AT

The terminal and defining step is catalyzed by Anthocyanin 3-O-glucoside-6''-O-acyltransferase (3AT) .[1][2] In Vitis vinifera (grapevine), this enzyme is encoded by the Vv3AT gene.[4][5]

  • Enzyme Family: BAHD Acyltransferase (Clade III).[1][2]

  • Donor Substrate: p-Coumaroyl-CoA (High-energy thioester).[1][2]

  • Acceptor Substrate: Cyanidin 3-O-glucoside.[1][2][6][7][8]

  • Catalytic Mechanism: The enzyme utilizes a conserved HXXXD motif. The Histidine residue acts as a general base, deprotonating the 6''-hydroxyl group of the glucose moiety, facilitating a nucleophilic attack on the carbonyl carbon of the p-Coumaroyl-CoA.

Pathway Visualization

The following diagram details the flow from the amino acid precursor to the final acylated product.

BiosynthesisPathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid C4H CoumaroylCoA p-Coumaroyl-CoA (Acyl Donor) CoumaricAcid->CoumaroylCoA 4CL Chalcone Naringenin Chalcone CoumaroylCoA->Chalcone + 3 Malonyl-CoA CHS FinalProduct Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Target) CoumaroylCoA->FinalProduct Acyl Transfer Naringenin Naringenin Chalcone->Naringenin CHI DHK Dihydrokaempferol Naringenin->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Leuco Leucocyanidin DHQ->Leuco DFR Cyanidin Cyanidin (Aglycone) Leuco->Cyanidin ANS C3G Cyanidin 3-O-glucoside (Acceptor) Cyanidin->C3G + UDP-Glucose UFGT C3G->FinalProduct PAL PAL C4H C4H 4 4 CL 4CL CHS CHS CHI CHI F3H F3H F3pH F3'H DFR DFR ANS ANS UFGT UFGT Vv3AT Vv3AT / Pf3AT (BAHD Acyltransferase) Vv3AT->FinalProduct Catalysis

Figure 1: Biosynthetic pathway of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside converging at the BAHD acyltransferase step.[1][2]

Part 3: Production & Isolation Protocols

For research and drug development, obtaining high-purity standards is essential. The following protocol outlines the extraction from Vitis vinifera (grape skins) or Perilla frutescens leaves, followed by purification.

Extraction & Purification Workflow
StepParameterProtocol Details
1. Extraction Solvent SystemMethanol : Water : Formic Acid (70:29:1 v/v/v).[1][2]
ConditionsMacerate tissue (4°C, 24h) in dark to prevent photo-degradation.[1][2]
ClarificationCentrifuge at 10,000 x g for 15 min. Collect supernatant.
2. Pre-Purification Solid Phase Extraction (SPE)Activate C18 cartridge with MeOH, equilibrate with 0.1% aqueous formic acid.[1]
Loading & WashLoad extract.[2] Wash with 0.1% formic acid (removes sugars/acids).[1][2]
ElutionElute anthocyanins with Methanol containing 0.1% formic acid.[2]
3. Isolation Semi-Prep HPLCColumn: C18 (e.g., 250 x 10mm, 5µm). Flow: 3-5 mL/min.[1][2]
GradientMobile Phase A: 5% Formic Acid; B: Methanol.[2] Linear gradient 20-60% B.
Fraction CollectionCollect peak eluting after C3G (approx.[1][2] relative retention 1.2-1.4x).[1][2]
Workflow Diagram

ExtractionWorkflow RawMaterial Plant Tissue (Grape Skin/Perilla) Extraction Extraction MeOH:H2O:FA (70:29:1) RawMaterial->Extraction Centrifuge Centrifugation 10,000g, 15 min Extraction->Centrifuge SPE SPE Clean-up C18 Cartridge Centrifuge->SPE Supernatant HPLC Semi-Prep HPLC Isolation SPE->HPLC Eluate FreezeDry Lyophilization Final Powder HPLC->FreezeDry Target Fraction

Figure 2: Operational workflow for the isolation of high-purity acylated anthocyanins.

Part 4: Analytical Validation (QC)

To validate the identity of the purified Cyanidin 3-O-(6-O-p-coumaroyl)glucoside, the following criteria must be met:

HPLC-MS/MS Characteristics
  • Parent Ion ([M]+): m/z 595 (positive mode).[1][2]

  • Fragmentation:

    • MS2: Loss of the entire acyl-glucose moiety is common, yielding the Cyanidin aglycone (m/z 287).[1]

    • Differentiation: Acylated anthocyanins elute significantly later than non-acylated C3G on Reverse Phase C18 columns due to the hydrophobicity of the coumaroyl ring.

UV-Vis Spectroscopy[1][2]
  • 
    :  Typically ~525-535 nm (visible).[1][2]
    
  • Acyl Peak: A secondary absorption peak at ~310-320 nm indicates the presence of the hydroxycinnamic acid (coumaroyl) moiety.[1][2]

  • Ratio: The ratio of

    
     is a key purity indicator for the acylation extent.[1][2]
    

Part 5: Pharmacological Implications[1][2]

Stability vs. Bioavailability

For drug development, the trade-off is distinct:

  • Stability (Pro): The acylated form resists degradation in the neutral pH of the small intestine better than C3G. The "sandwich" stacking prevents the rapid formation of the unstable chalcone pseudobase.

  • Bioavailability (Con): The increased molecular weight (595 Da vs 449 Da) and lipophilicity alter absorption kinetics.[1][2] While direct transport efficiency may be lower, the extended residence time and stability in the gut allow for localized therapeutic effects (e.g., modulation of gut microbiota or inhibition of local inflammation) before hydrolysis occurs.

Therapeutic Targets
  • Neuroprotection: Acylated anthocyanins have shown capacity to cross the blood-brain barrier (BBB) more effectively in some models due to increased lipophilicity.[1][2]

  • Diabetes: Inhibition of

    
    -glucosidase and 
    
    
    
    -amylase is often more potent with acylated derivatives due to stronger hydrophobic binding with the enzymes.[2]

References

  • Rinaldo, A. R., et al. (2015).[1][4] "A Grapevine Anthocyanin Acyltransferase, Transcriptionally Regulated by VvMYBA, Can Produce Most Acylated Anthocyanins Present in Grape Skins."[5] Plant Physiology. Link

  • Yonekura-Sakakibara, K., et al. (2000).[1][2] "Molecular and biochemical characterization of a novel hydroxycinnamoyl-CoA: anthocyanin 3-O-glucoside-6''-O-acyltransferase from Perilla frutescens." Plant and Cell Physiology. Link

  • He, F., et al. (2010).[1] "Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential." International Journal of Molecular Sciences. Link

  • Giusti, M. M., & Wrolstad, R. E. (2003).[1] "Acylated Anthocyanins from Edible Sources and Their Applications in Food Systems." Biochemical Engineering Journal. Link

  • Fernandes, A., et al. (2014).[1] "Stability of anthocyanins from blackberry and red grape skins in a simulated gastrointestinal digestion." Food Chemistry. Link

Sources

A Comprehensive Technical Guide to the Chemical Structure and Characterization of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside, a prominent acylated anthocyanin known for its potent antioxidant properties and role as a natural colorant.[1] The document delineates the molecule's intricate chemical structure and presents a comprehensive, multi-technique approach to its definitive characterization. By integrating insights from Ultraviolet-Visible (UV-Vis) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide offers field-proven methodologies and explains the causal reasoning behind experimental choices. It is designed to serve as an authoritative resource for scientists engaged in natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of an Acylated Anthocyanin

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside belongs to the flavonoid class of polyphenols, specifically the anthocyanins, which are water-soluble pigments responsible for many of the red, purple, and blue colors in fruits, flowers, and vegetables.[2][3] Its structure is distinguished by the acylation of the glucose moiety with p-coumaric acid. This acylation not only influences its color and stability but can also enhance its bioavailability and biological activity, including its notable capacity to mitigate oxidative stress.[1][4] Understanding the precise chemical architecture and developing robust characterization protocols are therefore foundational for harnessing its therapeutic potential.

Elucidation of the Chemical Structure

The structure of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside is a composite of three distinct chemical entities linked by specific glycosidic and ester bonds.

  • The Aglycone Core: The chromophore of the molecule is Cyanidin , one of the six major anthocyanidins found in nature.[5][6] Its flavylium cation backbone is responsible for the molecule's characteristic color and antioxidant activity, largely due to the hydroxyl groups on its B-ring.[5]

  • The Glycosidic Moiety: A β-D-glucose molecule is attached to the cyanidin core. This glycosylation at the C3 position increases the molecule's water solubility and stability compared to the bare aglycone.[7]

  • The Acyl Group: A molecule of p-coumaric acid is esterified to the glucose. This addition is a key structural feature, classifying it as an acylated anthocyanin and significantly impacting its spectroscopic properties.[4][8]

The precise connectivity is as follows: the anomeric carbon (C1) of glucose is linked to the hydroxyl group at the C3 position of the cyanidin aglycone, forming a 3-O-glycosidic bond. The hydroxyl group at the C6 position of the glucose is then esterified to the carboxyl group of p-coumaric acid.

G cluster_cyanidin Cyanidin Core cluster_glucose Glucose Moiety cluster_coumaroyl p-Coumaroyl Group C1 C1 C2 C2 C3 C3 C4 C4 O5 O C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 B_ring B-Ring C1_C2 C2_C3 C3_C4 C4_C10 C10_C9 C9_O5 O5_C6 C6_C1 C1_C7 C7_C8 C8_C9 C2_B C3_O_Glc O G1 G1 C3_O_Glc->G1 Glycosidic Bond (3-O) G2 G2 G3 G3 G4 G4 G5 G5 O_G O G6 G6-CH2-O CO C=O G6->CO Ester Bond (6-O) G1_G2 G1_G2 G5_G6 CH1 CH CH2 CH Arom Aromatic Ring CO_CH1 CO_CH1 G start Plant Material (e.g., Black Rice, Berries) extraction Step 1: Extraction Acidified Methanol/Ethanol (e.g., 85:15 v/v with 1N HCl) Sonication at room temperature start->extraction centrifugation Step 2: Centrifugation Separate supernatant from solid residue extraction->centrifugation concentration Step 3: Concentration Rotary evaporation (<40°C) to remove solvent centrifugation->concentration purification Step 4: Purification Column Chromatography (e.g., Sephadex LH-20 or Prep-HPLC) concentration->purification analysis Step 5: Characterization LC-MS, NMR, UV-Vis purification->analysis end Pure Compound analysis->end G cluster_data Experimental Data Acquisition cluster_info Information Derived uv UV-Vis Spectroscopy uv_info Presence of Acyl Group (Peak at ~315 nm) Anthocyanin Core (Peak at ~520 nm) uv->uv_info ms LC-MS/MS ms_info Molecular Formula (m/z 595.15) Fragmentation Pattern (Loss of 146 & 162 Da) ms->ms_info nmr NMR Spectroscopy (1D & 2D) nmr_info Definitive Connectivity (C3-O-G1', G6'-O-CO) Stereochemistry nmr->nmr_info final_id Unambiguous Structure Elucidation of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside uv_info->final_id ms_info->final_id nmr_info->final_id

Sources

"Spectroscopic data (UV-Vis, NMR, MS) of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside"

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (C30H27O13+, MW ≈ 595.53 g/mol ), a significant acylated anthocyanin found in numerous plant species.[1][2] Intended for researchers, natural product chemists, and drug development professionals, this document synthesizes data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to present a complete characterization of this molecule. We delve into the causality behind experimental choices, provide validated protocols, and interpret spectral data to offer a definitive structural elucidation resource.

Introduction: The Significance of an Acylated Anthocyanin

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside is a member of the anthocyanin family, water-soluble pigments responsible for many of the red, purple, and blue colors in flowers, fruits, and vegetables. Its structure consists of a central cyanidin aglycone linked to a glucose molecule at the C3 position, which is further acylated with a p-coumaroyl group at the C6 position of the sugar. This acylation significantly impacts the molecule's stability, color, and biological activity, making it a compound of great interest for its potent antioxidant properties and its potential as a natural colorant in the food and pharmaceutical industries.[1]

The unambiguous identification and characterization of this complex molecule are paramount for quality control, efficacy studies, and regulatory approval. Spectroscopic techniques are the cornerstone of this process, each providing a unique piece of the structural puzzle. This guide will walk through the application and interpretation of UV-Vis, MS, and NMR data for the definitive identification of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside.

Chapter 1: Isolation and Sample Preparation: A Foundational Protocol

The quality of spectroscopic data is directly dependent on the purity of the analyte. Anthocyanins are notoriously unstable and susceptible to degradation by changes in pH, temperature, and light. Therefore, a robust and careful isolation protocol is the critical first step.

Expert Insight: The Critical Role of Acidification

Throughout the extraction and purification process, the solvent system must be acidified (e.g., with formic, acetic, or hydrochloric acid to pH < 3).[3] This is not merely a matter of solubility; it is essential for maintaining the structural integrity of the anthocyanin. At acidic pH, the molecule exists predominantly in its stable, colored flavylium cation form. At neutral or alkaline pH, it rapidly converts to unstable, colorless forms (the carbinol pseudobase and chalcone), leading to irreversible degradation.[4]

Recommended Protocol: Extraction and Chromatographic Purification
  • Extraction:

    • Macerate 50 g of plant material (e.g., berries, purple cabbage) with 200 mL of an acidified methanol or ethanol solution (e.g., 80% MeOH with 1% formic acid).[3][5]

    • Perform the extraction for 24 hours at 4°C in the dark to minimize degradation.

    • Filter the mixture and concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.[3]

  • Purification via Column Chromatography:

    • Solid-Phase Extraction (SPE): Pre-purify the crude extract using a C18 SPE cartridge to remove highly polar impurities like sugars and organic acids. Elute the anthocyanin fraction with acidified methanol.

    • Macroporous Resin Chromatography: For larger scale purification, employ a macroporous resin column. After loading the extract, wash the column with distilled water to remove water-soluble impurities, then elute the anthocyanin fraction with 60-70% ethanol acidified to pH 3.[3][6]

    • Final Polishing (Optional): For obtaining highly pure standards (>95%), further purification can be achieved using Sephadex LH-20 or preparative High-Performance Liquid Chromatography (HPLC).[6][7]

Chapter 2: UV-Visible Spectroscopy: The Chromophoric Signature

UV-Vis spectroscopy is a rapid and powerful tool for the initial identification of acylated anthocyanins. The technique provides a characteristic spectral fingerprint based on the conjugated π-systems of the benzoyl and cinnamoyl rings within the molecule.

Experimental Protocol
  • Solvent: Dissolve the purified sample in acidified methanol (e.g., MeOH with 0.1% HCl).

  • Instrumentation: Record the spectrum on a dual-beam spectrophotometer from 200 to 700 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Interpretation

A typical UV-Vis spectrum of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside will exhibit three characteristic absorption maxima:

Wavelength Region (nm)Absorption Maximum (λmax)Corresponding Chromophore
Visible ~520 - 530 nmThe extended conjugated system of the cyanidin core (cinnamoyl system), responsible for the red-purple color.[5]
UV (Band I) ~320 - 330 nmThe p-coumaroyl group. The presence of this distinct peak is a strong indicator of aromatic acylation.[5]
UV (Band II) ~280 nmThe cyanidin A and B rings (benzoyl system).[5]

The ratio of the absorbance in the UV region to the visible region (AUV-max/AVis-max) can also provide information about the acylation pattern. The presence of a strong peak around 325 nm is definitive evidence that the anthocyanin is acylated with a hydroxycinnamic acid derivative like p-coumaric acid.[5][8]

Chapter 3: Mass Spectrometry: Deciphering Mass and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of the compound and elucidating its structure through controlled fragmentation. Electrospray Ionization (ESI) is the preferred method due to its soft ionization mechanism, which keeps the labile glycosidic and ester bonds intact, allowing for the detection of the molecular ion.

Experimental Protocol: LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase HPLC column with a gradient elution system.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive ([M]+)

    • Analysis: Perform a full scan to identify the parent ion, followed by a data-dependent MS/MS experiment to fragment the parent ion and identify its constituent parts.[9]

Data Interpretation and Fragmentation Pathway

The analysis provides a wealth of structural information by systematically breaking down the molecule.

Table of Expected Ions:

m/z (mass-to-charge)Ion IdentityInterpretation
595.15[M]+Molecular ion of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (C30H27O13+).[9][10]
449.11[M - 146]+Loss of the p-coumaroyl residue (C9H6O2), resulting in the cyanidin-3-glucoside fragment.[11]
287.05[M - 308]+Loss of the entire p-coumaroyl-glucoside moiety (C15H16O8), yielding the cyanidin aglycone. This is a key diagnostic fragment for all cyanidin glycosides.[9][12]

The fragmentation pattern provides a logical deconstruction of the molecule, confirming the identity of the aglycone (cyanidin), the sugar (glucose), and the acylating group (p-coumaroyl).

G M [M]+ m/z 595 Cyanidin-3-O-(6-p-coumaroyl)glucoside F1 [M - 146]+ m/z 449 Cyanidin-3-O-glucoside M->F1 -146 Da (p-coumaroyl group) F2 [M - 308]+ m/z 287 Cyanidin Aglycone M->F2 -308 Da (p-coumaroyl-glucoside) F1->F2 -162 Da (glucose)

Caption: MS/MS Fragmentation Pathway.

Chapter 4: NMR Spectroscopy: The Definitive Structural Blueprint

While UV-Vis and MS provide strong evidence, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the unambiguous, atom-by-atom connectivity of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in deuterated methanol (CD3OD). A small amount of deuterated trifluoroacetic acid (TFA-d) can be added to ensure the stability of the flavylium cation and improve signal resolution.

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is essential for resolving the complex and often overlapping signals in the spectrum.

  • Experiments: Acquire ¹H, ¹³C, DQF-COSY, HSQC, and HMBC spectra.[13]

Data Interpretation: Assigning the Structure

The NMR spectrum is divided into three key regions corresponding to the three components of the molecule.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CD3OD): (Note: Exact shifts can vary slightly based on solvent and concentration. Data is synthesized from literature values for the compound and its substructures.)[14]

MoietyPositionExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Key HMBC Correlations
Cyanidin Core H-4~8.9 (s)C-4: ~136H-4 to C-3, C-5, C-10
H-6~6.6 (d)C-6: ~95H-6 to C-5, C-7, C-8, C-10
H-8~6.8 (d)C-8: ~103H-8 to C-6, C-7, C-9, C-10
H-2'~7.9 (d)C-2': ~113H-2' to C-2, C-1', C-6'
H-5'~6.9 (d)C-5': ~119H-5' to C-1', C-3', C-4'
H-6'~7.7 (dd)C-6': ~120H-6' to C-2, C-2', C-4'
Glucoside H-1''~5.2 (d)C-1'': ~103H-1'' to C-3 (Cyanidin)
H-2'' - H-5''~3.5 - 4.0 (m)C-2''-C-5'': ~70-78-
H-6''a, H-6''b~4.3 - 4.5 (m)C-6'': ~67H-6'' to C-1''' (Coumaroyl)
p-Coumaroyl H-2''', H-6'''~7.5 (d)C-2''', C-6''': ~130H-2'''/6''' to C-4''', C-1'''
H-3''', H-5'''~6.8 (d)C-3''', C-5''': ~115H-3'''/5''' to C-1''', C-4'''
H-7''' (α-H)~6.3 (d)C-7''': ~113H-7''' to C-1''', C-2'''/6''', C-9'''
H-8''' (β-H)~7.6 (d)C-8''': ~146H-8''' to C-1''', C-4''', C-9'''
C=O-C-9''': ~170-

The Power of HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to connecting the pieces. The most critical correlations are:

  • Glucoside to Cyanidin: A correlation between the anomeric proton of the glucose (H-1'') and the C-3 of the cyanidin core confirms the 3-O-glycosidic linkage.

  • Coumaroyl to Glucoside: A correlation between the H-6'' protons of the glucose and the carbonyl carbon (C-9''') of the p-coumaroyl group confirms the ester linkage at the C-6 position of the sugar.

G cluster_0 Cyanidin Core cluster_1 Glucoside Moiety cluster_2 p-Coumaroyl Group C3 C-3 H1 H-1'' H1->C3 Confirms 3-O-glycosylation H6 H-6'' C9 C-9''' (C=O) H6->C9 Confirms 6-O-acylation

Caption: Key HMBC correlations for structural confirmation.

Chapter 5: An Integrated Workflow for Structural Elucidation

No single technique can provide the complete picture. The definitive characterization of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside relies on an integrated workflow where the results of each analysis corroborate and build upon the others.

workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Plant Material Collection extraction Acidified Solvent Extraction start->extraction purification Column Chromatography Purification extraction->purification uv_vis UV-Vis Spectroscopy purification->uv_vis lc_ms LC-MS/MS Analysis purification->lc_ms nmr 1D & 2D NMR Spectroscopy purification->nmr uv_data Identify Chromophores (Acylated Anthocyanin Class) uv_vis->uv_data ms_data Determine Molecular Weight & Fragmentation Pattern lc_ms->ms_data nmr_data Assign Full Structure & Connectivity nmr->nmr_data conclusion Unambiguous Structural Confirmation uv_data->conclusion ms_data->conclusion nmr_data->conclusion

Caption: Integrated workflow for spectroscopic characterization.

This systematic approach, beginning with careful isolation and proceeding through complementary spectroscopic analyses, ensures a high-confidence, unambiguous structural identification. The UV-Vis spectrum confirms the compound class, the MS data provides the molecular formula and substructural masses, and the NMR data delivers the definitive atom-by-atom blueprint, culminating in the complete and validated structure of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside.

References

  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. 14

  • ResearchGate. UV-Vis spectrum of cyanidin 3-(6''-E-p-coumaroylglucoside).

  • Journal of Chemical and Pharmaceutical Research. (2015). Characterization of cyanidin 3-(6-acetylglucoside)-5-(3”-coumaryl-6”- malonylglucoside) compound from cinnamon bud leaves.

  • ResearchGate. Fragmentation pattern of cyanidin-3-O-glucoside. MS/MS spectra has been obtained by auto MS/MS fragmentation.

  • ResearchGate. UV-Vis spectra of cyanidin 3-glucoside standard and purified compound.

  • MtoZ Biolabs. Cyanidin-3-O-(6-O-p-coumaroyl)-glucoside Analysis Service.

  • Academic Journals. (2020). Major anthocyanin quantification, free radical scavenging properties and structural identification in Cymbopogon giganteus extracts.

  • ResearchGate. 1H-NMR spectrum of cyanidin-3-O-glucoside.

  • ResearchGate. 1 H NMR spectra (600.13 MHz) of cyanidin.

  • ResearchGate. Fragmentation of cyanidin-3-glucoside (449 m/z) to daughter ion (287 m/z).

  • ResearchGate. 13C NMR Spectra of Cyanidin and Chrysanthemin.

  • Journal of Chromatography A. (2010). Profiling of anthocyanins and flavonols in Australian red wines by HPLC-MS.

  • Hemijska Industrija. (2015). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside.

  • PubChem. Cyanidin 3-o-(6-o-p-coumaroyl)glucoside.

  • Pharmacognosy Magazine. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different.

  • The Royal Society of Chemistry. Anthocyanins.

  • FooDB. Showing Compound cyanidin 3-(p-coumaroyl)-glucoside.

  • MDPI. (2021). Isolation and Purification of Anthocyanins from Blood Oranges by Column Chromatography.

  • Knowledge at UChicago. (2021). Supplementary Materials for Structure-Function Analysis of a Plant B-ring Flavonoid Hydroxylase.

  • chemtunes. BioPath - Cyanidin-3-O-(6-O-p-coumaroyl)glucoside.

  • ResearchGate. 13C-NMR spectrum of cyanidin-3-O-glucoside.

  • MassBank. Cyanidin-3-glucoside; LC-ESI-QTOF; MS2.

  • PubChem. Cyanidin 3-O-(6-O-(4-O-beta-D-glucosyl-p-coumaroyl)-2-O-(beta-D-xylosyl)-beta-D-glucosyl)-5-O-(6-O-malonyl-beta-D-glucoside).

  • University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca. ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS.

  • ACG Publications. Records of Natural Products-SI.

  • Phenol-Explorer. Showing dietary polyphenol Cyanidin 3-O-(6''-p-coumaroyl-glucoside).

  • PubChem. Cyanidin 3-(6-O-p-coumarylglucoside).

  • SciELO. (2013). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried.

  • MDPI. (2024). Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins.

Sources

Methodological & Application

"In vitro antioxidant assays (DPPH, ABTS, FRAP) for Cyanidin 3-O-(6-O-p-coumaroyl)glucoside"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: In Vitro Antioxidant Profiling of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Executive Summary

This technical guide details the standard operating procedures (SOPs) for evaluating the antioxidant capacity of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy-Coum-Glc). Unlike simple anthocyanins, Cy-Coum-Glc possesses a unique "dual-pharmacophore" structure: the cyanidin core (strong radical scavenger) and the conjugated p-coumaroyl moiety (additional phenolic hydroxyl group).[1][2][3]

This structural complexity necessitates a multi-assay approach to distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[2][3] This guide covers three industry-standard assays—DPPH , ABTS , and FRAP —optimized specifically to mitigate the spectral interference and pH-sensitivity inherent to acylated anthocyanins.[2]

Compound Profile & Technical Considerations

PropertySpecification
Compound Name Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Class Acylated Anthocyanin
Molecular Weight ~595.5 g/mol
Solubility Soluble in acidified methanol, ethanol, and water.[1][2][3]

(Acidic pH)
~520–535 nm (Red/Purple)
Stability Higher than non-acylated cyanidin due to intramolecular copigmentation (stacking of the coumaroyl ring with the pyrylium core).[2][3]
Critical Challenge: The "Red Shift" Interference

Anthocyanins absorb light in the visible region (500–550 nm) at acidic pH.

  • DPPH (

    
     517 nm):  High risk of spectral overlap.[2][3] Correction Strategy: Mandatory Sample Blanks.[3]
    
  • FRAP (

    
     593 nm):  Low risk, but requires kinetic monitoring.[2][3]
    
  • ABTS (

    
     734 nm):  Minimal risk; ideal for colored compounds.[2][3]
    

Experimental Workflow Overview

The following diagram outlines the decision matrix for sample preparation and assay selection, ensuring data integrity.

G Start Start: Cy-Coum-Glc Sample Solubility Dissolve in Acidified MeOH (0.1% HCl or Formic Acid) Start->Solubility Check_pH Check pH Stability (pH < 2.0 for Flavylium form) Solubility->Check_pH Split Split Aliquots Check_pH->Split DPPH_Path DPPH Assay (Mixed HAT/SET) Split->DPPH_Path ABTS_Path ABTS Assay (Steric Accessibility) Split->ABTS_Path FRAP_Path FRAP Assay (Strict SET @ Low pH) Split->FRAP_Path Interference Correct for Spectral Interference (517nm) DPPH_Path->Interference High Overlap Result Calculate TEAC/IC50 & Compare Mechanisms ABTS_Path->Result Low Overlap FRAP_Path->Result pH Compatible Interference->Result

Caption: Workflow for processing acylated anthocyanins, highlighting the critical spectral correction step for DPPH.

Detailed Protocols

Assay 1: DPPH Radical Scavenging Assay

Mechanism: Mixed HAT/SET. The purple chromogen (DPPH[4][5]•) is reduced to yellow hydrazine.[2][3]

Scientific Rationale: While popular, this assay is problematic for anthocyanins due to wavelength overlap (517 nm).[2] We utilize a Sample Blank subtraction method to ensure the absorbance drop is due to radical scavenging, not just pigment dilution.

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (freshly prepared, protect from light).

  • Solvent: Methanol (HPLC grade).[2][3]

  • Standard: Trolox (10–100 µM).[2][3]

Protocol:

  • Preparation: Prepare a dilution series of Cy-Coum-Glc (e.g., 5–100 µg/mL) in methanol.

  • Reaction Setup (96-well plate):

    • Sample Well: 20 µL Sample + 180 µL DPPH Solution.

    • Sample Blank (Critical): 20 µL Sample + 180 µL Methanol.

    • Control: 20 µL Methanol + 180 µL DPPH Solution.[3]

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Calculation:


[1][2][3][6]
Assay 2: ABTS Radical Cation Decolorization Assay

Mechanism: Electron Transfer.[3] Generates a blue-green radical cation (ABTS[1][2][3]•+) that is reduced to colorless ABTS.

Scientific Rationale: This is the most robust assay for Cy-Coum-Glc.[1][2][3] The measurement wavelength (734 nm) is far from the anthocyanin's absorption max (520 nm), minimizing interference. It measures the total antioxidant capacity of both the hydrophilic sugar and the lipophilic coumaroyl tail.

Reagents:

  • ABTS Stock: 7 mM ABTS in water.[3]

  • Oxidant: 2.45 mM Potassium Persulfate.[3]

  • Working Solution: Mix 1:1 (v/v) and incubate for 12–16 hours in dark. Dilute with Ethanol until Abs ~0.70 at 734 nm.[3]

Protocol:

  • Reaction: Add 10 µL of Sample/Standard to 190 µL of ABTS Working Solution.

  • Incubation: 6 minutes exactly (kinetic equilibrium is fast for anthocyanins).

  • Measurement: Read Absorbance at 734 nm .

Calculation: Report results as TEAC (Trolox Equivalent Antioxidant Capacity) derived from the standard curve.

Assay 3: FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Single Electron Transfer (SET).[2][3] Reduction of Fe³⁺-TPTZ to blue Fe²⁺-TPTZ.

Scientific Rationale: FRAP is performed at pH 3.6 .[3] This is advantageous for Cy-Coum-Glc because the acidic environment stabilizes the flavylium cation form, preventing the degradation often seen in neutral pH assays. It specifically measures the reducing power of the phenolic hydroxyls.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O.[3]

  • FRAP Reagent: Mix Acetate:TPTZ:FeCl₃ in 10:1:1 ratio.

Protocol:

  • Reaction: Add 10 µL Sample to 290 µL FRAP Reagent.

  • Incubation: 30 minutes at 37°C (simulating physiological temperature).

  • Measurement: Read Absorbance at 593 nm .

  • Calibration: Use FeSO₄·7H₂O (100–2000 µM) to create a standard curve.[2][3]

Calculation: Express results as µmol Fe²⁺ equivalents / g sample .

Comparative Analysis & Expected Trends

The following table summarizes how Cy-Coum-Glc typically behaves across these assays compared to non-acylated Cyanidin-3-Glucoside (C3G).

AssayMechanismpH ConditionSuitability for Cy-Coum-GlcExpected Trend vs. C3G
DPPH HAT/SETNeutral/UndefinedMedium (Interference risk)Similar/Slightly Lower (Steric hindrance of acyl group may slow kinetics).[1][2][3]
ABTS MixedpH 7.4 (usually)High (No interference)Higher (Coumaroyl group adds electron donation sites).[2][3]
FRAP SETAcidic (pH 3.[2][3]6)High (Stabilizes compound)Higher (Preserves flavylium structure; additive effect of polyphenols).[2][3]
Mechanistic Insight Diagram

The acylation (coumaroyl group) affects the electron donation pathway.

Mechanism Compound Cy-Coum-Glc Core Cyanidin Core (B-ring di-OH) Compound->Core Acyl Coumaroyl Tail (Phenolic OH) Compound->Acyl Pathway1 Fast e- Transfer (FRAP/ABTS) Core->Pathway1 Primary Site Acyl->Pathway1 Secondary Site Pathway2 Steric Hindrance (DPPH) Acyl->Pathway2 Bulky Group Effect Enhanced Stability & Total Capacity Pathway1->Effect

Caption: Mechanistic contribution of the coumaroyl moiety to antioxidant capacity.[1][2][3]

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[2] Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[2] Use of a free radical method to evaluate antioxidant activity.[6][7][8][9][10] LWT - Food Science and Technology.[1][2][3]

  • Benzie, I. F., & Strain, J. J. (1996).[2] The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay.[4][7] Analytical Biochemistry.

  • Giusti, M. M., & Wrolstad, R. E. (2001).[2] Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry.

  • Wiczkowski, W., et al. (2013).[2] Acylated Anthocyanins in Red Cabbage and Their Antioxidant Activity. Food Chemistry.

Sources

"Cell-based assays to evaluate the bioactivity of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy3-coumGlc) represents a high-value target in drug discovery and functional food research. Unlike its non-acylated precursor, Cyanidin-3-glucoside (C3G), the addition of the p-coumaroyl moiety via acylation significantly enhances the molecule's structural stability through intramolecular copigmentation. This modification protects the flavylium chromophore from nucleophilic attack by water, a common degradation pathway at physiological pH.

This guide provides optimized protocols for evaluating Cy3-coumGlc, specifically addressing the "pH paradox"—the challenge of maintaining anthocyanin stability while adhering to neutral pH requirements of cell culture. We focus on three core bioactivities: Anti-inflammatory signaling (NF-κB) , Metabolic regulation (AMPK/GLUT4) , and Cytoprotection (Nrf2/ROS) .

Compound Profile & Handling

Scientific Integrity Note: The most common cause of assay failure with anthocyanins is degradation prior to cellular uptake. At pH 7.4 (cell media), anthocyanins rapidly shift from the stable red flavylium cation to the unstable colorless hemiketal (pseudobase).

Physicochemical Properties
PropertyValueNotes
IUPAC Name Cyanidin 3-(6-p-coumaroyl)glucosideAcylated Anthocyanin
Molecular Weight ~595.5 g/mol Use this for Molarity calculations
Solubility DMSO, Acidified MethanolInsoluble in non-polar solvents
λ max ~520-530 nm (pH < 2)Shifts bathochromically with pH increase
Stability Factor HighCoumaroyl group provides steric hindrance against hydration
Reconstitution Protocol (The "Acid-Switch" Method)

To ensure accurate dosing, do not dissolve directly in neutral media.

  • Stock Solution (10 mM): Dissolve powder in DMSO acidified with 0.1% HCl (v/v). The acid maintains the stable flavylium form during storage.

    • Storage: -80°C, protected from light. Stable for 6 months.

  • Working Solution: Dilute the Stock Solution into pre-warmed culture media immediately before adding to cells.

    • Critical Step: Do not pre-incubate the working solution in the water bath. The pH shift to 7.4 starts the degradation clock. Treat cells within 5 minutes of dilution.

Workflow Visualization

The following diagram outlines the integrated workflow for evaluating Cy3-coumGlc, from stability management to endpoint analysis.

Cy3_Workflow cluster_Assays Bioactivity Endpoints Stock Stock Prep (DMSO + 0.1% HCl) Dilution Media Dilution (pH 7.4) Stock->Dilution 1:1000 Cells Cell Treatment (Immediate) Dilution->Cells < 5 mins NFkB Anti-Inflammatory (NO / Cytokines) Cells->NFkB Glucose Metabolic (2-NBDG Uptake) Cells->Glucose ROS Antioxidant (DCFH-DA) Cells->ROS

Figure 1: Critical workflow emphasizing the "Acid-Switch" method to minimize degradation before cellular uptake.

Assay 1: Anti-Inflammatory Potency (NF-κB Pathway)

Rationale: Acylated anthocyanins inhibit the NF-κB pathway, a master regulator of inflammation. This assay quantifies the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagents: Griess Reagent (Promega), ELISA kits (TNF-α, IL-6).

  • Media: DMEM (Phenol Red-Free). Note: Phenol red interferes with Griess reaction absorbance.

Protocol
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Remove media. Add Cy3-coumGlc (0.1 – 50 µM) or Vehicle (0.1% DMSO) in fresh media. Incubate for 2 hours .

    • Why Pre-treat? Allows the compound to enter the cell and inhibit upstream kinases (IKK) before the inflammatory cascade triggers.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to wells. Co-incubate for 18-24 hours.

  • Endpoint 1 (NO): Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.

  • Endpoint 2 (Cytokines): Use remaining supernatant for TNF-α/IL-6 ELISA according to manufacturer instructions.

  • Normalization: Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cytotoxicity.

Assay 2: Metabolic Regulation (Glucose Uptake)

Rationale: Cy3-coumGlc modulates glucose homeostasis via the AMPK pathway. This assay measures glucose uptake using the fluorescent analog 2-NBDG in muscle cells.

Materials
  • Cell Line: C2C12 Myoblasts (differentiated to myotubes).

  • Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).

  • Positive Control: Insulin (100 nM) or Metformin (1 mM).

Protocol
  • Differentiation: Culture C2C12 cells in DMEM + 2% Horse Serum for 5-7 days until myotubes form.

  • Starvation: Wash cells and incubate in serum-free, low-glucose DMEM for 3 hours.

  • Treatment: Treat with Cy3-coumGlc (10 – 100 µM) for 24 hours.

  • Uptake: Wash cells with KRPH buffer. Add 100 µM 2-NBDG in KRPH buffer. Incubate 30 min at 37°C.

  • Stop: Wash 3x with ice-cold PBS to stop transport.

  • Analysis: Measure fluorescence (Ex/Em: 465/540 nm) on a microplate reader.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for Cy3-coumGlc in metabolic regulation.

AMPK_Pathway Cy3 Cy3-coumGlc AdipoR Adiponectin Receptor Cy3->AdipoR Activation AMPK AMPK (Phosphorylated) AdipoR->AMPK Phosphorylation ACC ACC (Inhibited) AMPK->ACC Inhibition (Lipogenesis down) GLUT4_Cyto GLUT4 (Cytosol) AMPK->GLUT4_Cyto Translocation Signal GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Glucose Glucose Influx GLUT4_Mem->Glucose

Figure 2: Proposed mechanism where Cy3-coumGlc activates AMPK, leading to GLUT4 translocation and increased glucose uptake.

Assay 3: Cellular Antioxidant Activity (CAA)

Rationale: While chemical assays (DPPH/ORAC) are common, they do not reflect bioavailability. The CAA assay using DCFH-DA measures the compound's ability to quench Reactive Oxygen Species (ROS) inside the cell.

Protocol
  • Cell Line: HepG2 (Liver) or HUVECs (Endothelial).

  • Probe Loading: Seed cells in black 96-well plates. Treat with Cy3-coumGlc (1-100 µM) for 24h.

  • Wash: Remove media. Add 25 µM DCFH-DA probe. Incubate 45 min.

  • Stress Induction: Wash cells. Add 600 µM AAPH (peroxyl radical generator) or 100 µM

    
    .
    
  • Kinetic Read: Immediately read fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 1 hour.

  • Calculation: Calculate the Area Under the Curve (AUC).

    
    
    

Expected Results & Troubleshooting

AssayExpected Outcome (Cy3-coumGlc)Troubleshooting
NF-κB (NO) Dose-dependent reduction in NO (IC50 ~10-50 µM).If no inhibition: Ensure pre-treatment time is sufficient (2h minimum).
Glucose Uptake 1.5x - 2.0x increase in fluorescence vs. control.High background: Wash cells thoroughly with ice-cold PBS.
Cytotoxicity No toxicity up to 100 µM.If toxic: Check DMSO concentration (keep < 0.5%).

References

  • PubChem. (2021). Cyanidin 3-(6-O-p-coumarylglucoside) Compound Summary. National Library of Medicine. Link

  • Zhao, C., et al. (2017).[1] Stability-increasing effects of anthocyanin glycosyl acylation. Food Chemistry.[2][3][4] (Cited for stability mechanisms).[1][3][4][5][6] Link

  • Mazza, G., & Miniati, E. (1993). Anthocyanins in Fruits, Vegetables, and Grains.[7] CRC Press. (Foundational text on anthocyanin structure).

  • Fratantonio, D., et al. (2017). Cyanidin-3-O-glucoside ameliorates lipopolysaccharide-induced inflammation in murine macrophages.[6][8] Journal of Biochemistry. (Mechanistic basis for NF-kB assay). Link

  • Kurimoto, Y., et al. (2013). Cyanidin 3-glucoside and its metabolites inhibit glucose uptake in Caco-2 cells. (Contrast for metabolic assays). Link

Sources

Investigating the Anti-Diabetic Potential of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-diabetic potential of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside. This document outlines a scientifically rigorous, multi-faceted approach, from initial in vitro screening to in vivo validation, while emphasizing the mechanistic rationale behind each experimental step.

Introduction: The Scientific Rationale

Diabetes mellitus, particularly Type 2 Diabetes (T2D), is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion.[1] Natural products present a promising avenue for the discovery of novel anti-diabetic agents. Cyanidin 3-O-(6-O-p-coumaroyl)glucoside belongs to the anthocyanin class of flavonoids, which are pigments found in many fruits and vegetables.[2] Its structural relative, cyanidin-3-O-glucoside (C3G), has demonstrated considerable promise as an anti-diabetic agent in animal studies by improving glucose, insulin, and HbA1c concentrations.[3] The addition of a p-coumaroyl group to the glucoside moiety may enhance its bioavailability and biological activity.

This guide details a structured investigative workflow to systematically evaluate the anti-diabetic properties of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside, focusing on key therapeutic targets in diabetes management. The experimental design is strategically phased, beginning with fundamental enzymatic and cell-based assays before progressing to more complex in vivo models.

Pre-Experimental Considerations: Compound Handling

Prior to initiating any biological assays, it is critical to establish the physicochemical properties of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside to ensure accurate and reproducible results.

  • Solubility and Stability: Anthocyanins are known for their pH-dependent stability and color.[3] It is recommended to dissolve the compound in a suitable solvent, such as DMSO, to create a stock solution.[4] Further dilutions into aqueous buffers for cell culture or enzymatic assays should be made fresh to minimize degradation.[4] The stability of the compound in the chosen experimental conditions (e.g., temperature, pH, light exposure) should be assessed, as degradation can impact its bioactivity.[3]

In Vitro Investigations: A Multi-Targeted Approach

The initial phase of investigation focuses on in vitro assays to elucidate the potential mechanisms of action of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside. This cost-effective and high-throughput approach allows for the screening of multiple biological activities.[5]

Inhibition of Carbohydrate Digesting Enzymes

A key strategy in managing postprandial hyperglycemia is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[6]

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.9)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (0.2 U/mL) and pNPG (5.0 mM) in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of various concentrations of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside or acarbose.

  • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 20 minutes.

  • Initiate the reaction by adding 40 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 130 µL of 0.2 M Na₂CO₃.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Enhancement of Glucose Uptake in Adipocytes

Improving insulin sensitivity in peripheral tissues like adipose tissue is a cornerstone of T2D management. The 3T3-L1 adipocyte cell line is a well-established model for studying glucose uptake.[7]

Principle: This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation media (containing insulin, dexamethasone, and IBMX)

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-NBDG

  • Insulin (positive control)

  • Fluorescence microplate reader

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

  • Serum-starve the differentiated adipocytes for 2-4 hours.

  • Treat the cells with various concentrations of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside for a predetermined time.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.

  • Wash the cells with ice-cold KRP buffer to remove extracellular 2-NBDG.

  • Lyse the cells and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).

Modulation of Pancreatic β-Cell Function

Assessing the direct impact of the compound on pancreatic β-cell function is crucial. This can be investigated by measuring insulin secretion from a suitable β-cell line, such as MIN6 or INS-1.

Principle: This assay quantifies insulin secretion from pancreatic β-cells in response to low and high glucose concentrations, with and without the test compound.

Materials:

  • MIN6 or INS-1 cell line

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • Glibenclamide (positive control)

  • Insulin ELISA kit

Procedure:

  • Culture β-cells in a 24-well plate to confluence.

  • Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours.

  • Wash the cells and incubate with KRB buffer containing low glucose and various concentrations of the test compound for 1 hour. Collect the supernatant.

  • Incubate the cells with KRB buffer containing high glucose and various concentrations of the test compound for 1 hour. Collect the supernatant.

  • Lyse the cells to determine total insulin content.

  • Measure insulin concentration in the supernatants and cell lysates using an insulin ELISA kit.

Mechanistic Deep Dive: Signaling Pathways

To understand the molecular mechanisms underlying the observed effects, investigating key signaling pathways involved in glucose metabolism and inflammation is essential.

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis.[8] Western blotting can be employed to assess the phosphorylation status of key proteins in this pathway, such as the insulin receptor (IR), insulin receptor substrate (IRS), and Akt.[9]

NF-κB Inflammatory Pathway

Chronic low-grade inflammation is a hallmark of T2D.[10] The NF-κB pathway is a key regulator of inflammation.[11] The effect of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside on the activation of this pathway can be assessed by measuring the levels of pro-inflammatory cytokines like TNF-α and IL-6, or by examining the phosphorylation and nuclear translocation of NF-κB subunits.

Diagram: Proposed Anti-Diabetic Mechanisms of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

G cluster_gut Small Intestine cluster_pancreas Pancreas (β-cells) cluster_peripheral Peripheral Tissues (Muscle, Adipose) cluster_inflammation Inflammatory Response Carbohydrates Carbohydrates Alpha-Glucosidase/Amylase Alpha-Glucosidase/Amylase Carbohydrates->Alpha-Glucosidase/Amylase Digestion Glucose_Absorption Glucose Absorption Alpha-Glucosidase/Amylase->Glucose_Absorption Decreased_Hyperglycemia Decreased Postprandial Hyperglycemia Insulin_Secretion Insulin Secretion Glucose_Uptake Glucose Uptake (GLUT4) Improved_Glycemic_Control Improved Glycemic Control Insulin_Signaling Insulin Signaling (IR, IRS, Akt) Insulin_Signaling->Glucose_Uptake Stimulates NFkB_Pathway NF-κB Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Induces Reduced_Inflammation Reduced Inflammation C3G-pCoumaroyl Cyanidin 3-O-(6-O-p-coumaroyl)glucoside C3G-pCoumaroyl->Alpha-Glucosidase/Amylase Inhibits C3G-pCoumaroyl->Insulin_Secretion Potentiates C3G-pCoumaroyl->Insulin_Signaling Enhances C3G-pCoumaroyl->NFkB_Pathway Inhibits

Caption: Proposed multi-target anti-diabetic mechanisms of the compound.

In Vivo Validation: Streptozotocin-Induced Diabetic Mouse Model

Promising in vitro results should be validated in an in vivo model of diabetes. The streptozotocin (STZ)-induced diabetic mouse model is a widely used model for type 1 and, in combination with a high-fat diet, for type 2 diabetes research.[12]

Principle: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model allows for the evaluation of the compound's ability to lower blood glucose and improve metabolic parameters in a diabetic state.

Materials:

  • Male C57BL/6J mice

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (for T2D model)

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes:

    • For a model resembling Type 1 diabetes, administer a single high dose of STZ (e.g., 150 mg/kg, intraperitoneally) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

    • For a model resembling Type 2 diabetes, feed mice a high-fat diet for several weeks before STZ administration to induce insulin resistance.

  • Confirmation of Diabetes: Monitor blood glucose levels. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Treatment:

    • Divide diabetic mice into groups: vehicle control, positive control (e.g., metformin), and different doses of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside.

    • Administer the compound daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Measure body weight and fasting blood glucose weekly.

    • Perform an oral glucose tolerance test (OGTT) at the end of the study.

    • Collect blood and tissues at the end of the study for biochemical and histological analysis.

Table 1: Example Data from In Vitro Assays

AssayTest Compound Concentration (µM)% Inhibition / % Glucose UptakeIC₅₀ (µM)
α-Glucosidase Inhibition 125.3 ± 2.115.8
1048.9 ± 3.5
5085.1 ± 4.2
Glucose Uptake (3T3-L1) 1115.2 ± 8.9N/A
(relative to control)10135.7 ± 11.2
50152.4 ± 12.5

Diagram: In Vivo Experimental Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with both the theoretical underpinnings and practical troubleshooting advice for experiments involving Cyanidin 3-O-(6-O-p-coumaroyl)glucoside. This acylated anthocyanin, while more stable than many of its non-acylated counterparts, is still susceptible to degradation under common experimental and processing stresses.[1][2] Understanding these degradation pathways is critical for accurate quantification, formulation, and interpretation of bioactivity data.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of the characteristic red/purple color of my Cyanidin 3-O-(6-O-p-coumaroyl)glucoside solution. What is the primary cause?

The color of anthocyanins is intrinsically linked to their molecular structure, which is highly pH-dependent.[3] At a low pH (typically < 3), the molecule exists predominantly in the stable, colored flavylium cation form. As the pH increases towards neutral, it undergoes structural transformations to a colorless carbinol (or pseudo-base) form and a yellowish chalcone form.[4][5] This reversible process is the most common reason for color loss. However, prolonged exposure to neutral or alkaline conditions can lead to irreversible degradation of the chalcone into various phenolic acids and aldehydes.[4][5]

  • Troubleshooting Action: Immediately check and adjust the pH of your solution. For storage and most applications where color is a marker of integrity, maintaining a pH between 2.0 and 4.0 is crucial.

Q2: Why is Cyanidin 3-O-(6-O-p-coumaroyl)glucoside considered more stable than Cyanidin-3-glucoside (C3G)?

The presence of the p-coumaroyl group attached to the glucose moiety is the key to its enhanced stability. This is due to a phenomenon called intramolecular co-pigmentation . The aromatic ring of the p-coumaric acid folds back to stack against the pyran ring of the cyanidin core (π-π stacking).[6] This conformation provides steric hindrance, physically shielding the unstable parts of the anthocyanin from nucleophilic attack by water molecules, which is a primary degradation mechanism.[7][8] This acylation also enhances resistance to light and heat.[6][9][10]

Q3: What are the primary, irreversible degradation products I should be looking for when my sample is stressed?

Under significant stress (e.g., prolonged high heat or neutral/alkaline pH), the molecule will degrade irreversibly. The degradation typically proceeds in two main stages:

  • Hydrolysis of the Glycosidic Bond: The bond connecting the cyanidin aglycone to the acylated sugar is cleaved. This releases the cyanidin aglycone and 6-O-p-coumaroyl-glucose .

  • Fission of the Aglycone Ring: The unstable cyanidin aglycone subsequently breaks down. The most commonly identified products are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[4][5]

Therefore, when using analytical techniques like LC-MS, you should monitor for the disappearance of the parent compound and the appearance of protocatechuic acid and phloroglucinaldehyde as key markers of irreversible degradation.

Troubleshooting Guide: Degradation Under Specific Stresses

Issue 1: Degradation During Thermal Processing

"I heated my sample, and not only did the color fade, but a brownish tint appeared. What happened?"

High temperature is a significant factor in anthocyanin degradation.[3][11] The process is twofold:

  • Accelerated Hydrolysis: Heat provides the energy to overcome the activation barrier for the cleavage of the glycosidic bond, leading to the formation of the unstable cyanidin aglycone and its subsequent breakdown products as described above.[12][13] Studies show that cyanidin-3-glucoside, a related compound, is highly unstable at temperatures of 110-120 °C.[12]

  • Polymerization and Browning: The degradation products, particularly aldehydes, can polymerize or react with other molecules in the matrix, leading to the formation of brown-colored polymers.[3][11] This process is often accelerated by the presence of oxygen.[11]

Expert Tip: The p-coumaroyl group provides enhanced thermal stability compared to non-acylated anthocyanins.[9][14] However, it is not immune. To minimize thermal degradation, use the lowest effective temperature and shortest duration possible for your application. If possible, conduct heating steps in an oxygen-deprived environment (e.g., by sparging with nitrogen).

Diagram: General Degradation Pathway

The following diagram illustrates the primary degradation cascade of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside under harsh thermal or pH stress.

Parent Cyanidin 3-O-(6-O-p-coumaroyl)glucoside Aglycone Cyanidin (Aglycone) Parent->Aglycone Hydrolysis (Heat, pH, Enzymes) Sugar 6-O-p-coumaroyl-glucose PCA Protocatechuic Acid (from B-ring) Aglycone->PCA Ring Fission PGA Phloroglucinaldehyde (from A-ring) Aglycone->PGA Coumaric p-Coumaric Acid Sugar->Coumaric Hydrolysis Glucose Glucose Sugar->Glucose

Caption: Primary degradation pathway under stress.

Issue 2: Color Instability and Fading with pH Changes

"My sample looks vibrant red at pH 2, but at pH 5, it's almost colorless. Is the compound completely degraded?"

Not necessarily. This is the classic behavior of anthocyanins. The molecule exists in equilibrium between different structural forms depending on the pH.[3]

  • pH < 3: The red flavylium cation is dominant and stable.

  • pH 4-6: A rapid equilibrium is established between the flavylium cation, the colorless carbinol pseudo-base , and the colorless chalcone . In this range, the colorless forms predominate, leading to significant color loss. This is a reversible hydration reaction.

  • pH > 7: The structure shifts to the blue/violet quinoidal base . However, this form is also in equilibrium with the chalcone, which is highly susceptible to irreversible degradation in alkaline conditions.[4][5]

Expert Tip: The color change between pH 2 and 5 is mostly reversible. If you re-acidify a freshly prepared pH 5 solution back to pH 2, the red color should return. However, if the solution is held at pH 5 for an extended period, irreversible degradation will occur, and the original color intensity will not be fully recovered upon re-acidification.

Diagram: pH-Dependent Structural Equilibria

This diagram shows the key structural forms of the anthocyanin at different pH values.

Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudo-base (Colorless) Flavylium->Carbinol +H₂O (pH 4-6) Quinoidal Quinoidal Base (Blue/Violet) Flavylium->Quinoidal -H⁺ (pH > 7) Chalcone Chalcone (Yellowish/Colorless) Carbinol->Chalcone Ring Opening Degraded Irreversible Degradation Products Chalcone->Degraded Prolonged exposure (especially pH > 6)

Caption: pH-dependent forms of anthocyanins.

Issue 3: Sample Degradation Upon Exposure to Light

"I left my samples on the benchtop under fluorescent lighting, and their concentration decreased when I analyzed them the next day. How can I prevent this?"

This is photodegradation. While the p-coumaric acid moiety provides some photoprotection by acting as a UV filter, it does not confer complete immunity.[2][15] Light, especially UV light, provides the energy to excite the molecule, leading to bond cleavage and degradation. Sunlight is particularly damaging.[16]

Another light-induced phenomenon is the trans-cis photoisomerization of the p-coumaroyl group.[16] While this may not be "degradation" in the sense of molecular breakdown, the cis-isomer can have different stability, color expression, and chromatographic retention times, which can complicate analysis and alter the properties of the solution.[16]

Troubleshooting Action:

  • Always work with anthocyanin solutions in amber vials or tubes.

  • Wrap glassware and containers in aluminum foil.

  • Minimize exposure to direct sunlight and overhead laboratory lighting.

  • Store stock solutions and samples at -20°C or -80°C in the dark.

Issue 4: Instability in Biological or Crude Plant Extracts

"My compound seems stable in a pure solvent, but it degrades quickly when I spike it into a crude plant extract or cell culture media. Why?"

The matrix is critical. Two primary culprits in complex biological matrices are:

  • Enzymes: Plant extracts can contain active enzymes like polyphenol oxidases (PPOs) and β-glucosidases .[17] PPOs can indirectly degrade the anthocyanin via coupled oxidation, while β-glucosidases can directly cleave the sugar moiety, leading to the less stable aglycone.[17][18][19][20]

  • Other Components: The presence of compounds like ascorbic acid (Vitamin C) can, paradoxically, accelerate anthocyanin degradation under certain conditions, particularly in the presence of oxygen and metal ions, through the generation of reactive oxygen species.[21][22]

Expert Tip: To test for enzymatic degradation, try heating the crude extract (e.g., 90°C for 5 minutes) to denature enzymes before spiking in your compound. If the stability improves, enzymatic activity was a likely cause. When working with cell culture, minimize the time the compound spends in the complex media at 37°C before analysis.

Quantitative Data Summary

Table 1: Summary of Degradation Products Under Different Stress Conditions

Stress ConditionPrimary Degradation ProductsSecondary Degradation ProductsKey Experimental Observation
Elevated pH (>6) Chalcone, Quinoidal BaseProtocatechuic acid, PhloroglucinaldehydeRapid color change from red to blue/violet, then fading to yellow/colorless.[4][5]
High Temperature Cyanidin (aglycone), 6-O-p-coumaroyl-glucoseProtocatechuic acid, Phloroglucinaldehyde, Brown polymersLoss of color and formation of brown pigments.[11][13]
UV/Visible Light Cleavage products (various)cis-isomer of p-coumaroyl groupGradual loss of concentration over time, potential shift in HPLC retention time.[2][16]
Enzymes (PPO, β-glucosidase) Cyanidin (aglycone)Further degradation productsRapid degradation in non-heat-treated biological matrices.[17][18][20]

Experimental Protocols

Protocol 1: HPLC-DAD-MS/MS Method for Quantifying Degradation

This protocol provides a robust method for separating and identifying Cyanidin 3-O-(6-O-p-coumaroyl)glucoside from its primary degradation products.

  • Instrumentation: HPLC or UHPLC system coupled with a Diode Array Detector (DAD) and a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[23][24][25]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • DAD Detection: Monitor at 520 nm for anthocyanins and 280 nm / 310 nm for phenolic acids.

  • MS Detection (Positive Ion Mode):

    • Parent Compound: Monitor for the specific m/z of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside.

    • Degradation Products: Create a monitoring method for the expected m/z of Cyanidin, Protocatechuic Acid, and Phloroglucinaldehyde. Use MS/MS to confirm identity by fragmentation patterns.

Diagram: Experimental Workflow for Stability Analysis

cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Stock Solution in Acidified Solvent Dilute Dilute into Stress Matrix (e.g., Buffer of desired pH) Prep->Dilute T0 Analyze T=0 Sample Dilute->T0 Heat Incubate at Target Temperature Dilute->Heat Timepoints Collect Aliquots at Time Intervals Heat->Timepoints Light Expose to Controlled Light Source pH Incubate in Different pH Buffers Quench Quench Reaction (e.g., Ice bath, add acid) Timepoints->Quench Analyze HPLC-DAD-MS/MS Analysis Quench->Analyze Kinetics Calculate Degradation Rate (Kinetics) Analyze->Kinetics Products Identify & Quantify Degradation Products

Caption: Workflow for conducting a stability study.

References

  • Anthocyanins: Factors Affecting Their Stability and Degradation - PMC. (2021, December 9). National Center for Biotechnology Information. [Link]

  • Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. (2025, April 30). MDPI. [Link]

  • Structural chemistry and stability of anthocyanins. (2023, June 24). The Pharma Innovation Journal. [Link]

  • Characterization and Mechanisms of Anthocyanin Degradation and Stabilization. SciSpace. [Link]

  • Effect of light energy on photoisomerization of acylated anthocyanins for the expansion of their color expression. The Ohio State University. [Link]

  • Full article: Anthocyanin stability and degradation in plants. (2021, October 22). Taylor & Francis Online. [Link]

  • Stability-increasing effects of anthocyanin glycosyl acylation. ResearchGate. [Link]

  • Acylated anthocyanins: A review on their bioavailability and effects on postprandial carbohydrate metabolism and inflammation. (2021, October 5). PubMed. [Link]

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Hrčak. [Link]

  • Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. National Center for Biotechnology Information. [Link]

  • Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. (2022, July 21). National Center for Biotechnology Information. [Link]

  • Enzymatic Acylation of Anthocyanin Isolated from Black Rice with Methyl Aromatic Acid Ester as Donor: Stability of the Acylated Derivatives. (2016, January 14). ACS Publications. [Link]

  • Degradation of Cyanidin 3-Glucoside by Blueberry Polyphenol Oxidase: Kinetic Studies and Mechanisms. ACS Publications. [Link]

  • Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. (2022, February 15). PubMed. [Link]

  • Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms. U.S. Highbush Blueberry Council. [Link]

  • Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. (2015, October 7). ResearchGate. [Link]

  • Enzymatic hydrolysis of anthocyanin glycosides by Bifidobacterium infantis cell-free enzymes: Stability assessment and bioavaila. (2025, February 6). DergiPark. [Link]

  • Identification, Quantification, and Method Validation of Anthocyanins. (2021, July 14). MDPI. [Link]

  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (2016, September 21). MDPI. [Link]

  • Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. (2018, January 27). National Center for Biotechnology Information. [Link]

  • Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. (2018, January 27). MDPI. [Link]

  • Photoprotection and the photophysics of acylated anthocyanins. (2012, March 19). PubMed. [Link]

  • Acylated anthocyanins as stable, natural food colorants - A review. ResearchGate. [Link]

  • Enzymatic hydrolysis of cyanogenic compounds, linamarin, and dhurrin. ResearchGate. [Link]

  • Enzymatic Acylation of Black Rice Anthocyanins and Evaluation of Antioxidant Capacity and Stability of Their Derivatives. (2023, December 17). MDPI. [Link]

  • Tracking color and pigment changes in anthocyanin products. USDA ARS. [Link]

  • Degradation of Cyanidin 3-Glucoside by Blueberry Polyphenol Oxidase: Kinetic Studies and Mechanisms. Scilit. [Link]

  • Thermal degradation pattern of Cyanidin-3-O-glucoside. ResearchGate. [Link]

  • (PDF) Qualitative and Quantitative Methods to Evaluate Anthocyanins. ResearchGate. [Link]

  • Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system. (2017, August 15). PubMed. [Link]

  • Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms. (2022, March 30). PubMed. [Link]

  • Scheme 1. Mechanism of cyanidin-3-O-glucoside degradation. (i) Nucleophilic attacking. ResearchGate. [Link]

  • Showing retention factors for Cyanidin 3-O-(6''-p-coumaroyl-glucoside) in foods with the process frozen, stored frozen. Phenol-Explorer. [Link]

  • Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system. Sci-Hub. [Link]

  • Degradation Products of Cyanidin Glycosides from Tart Cherries and Their Bioactivities. ResearchGate. [Link]

  • Cyanidin 3-O-(6-O-(4-O-beta-D-glucosyl-p-coumaroyl). PubChem. [Link]

  • Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review. (2023, April 23). National Center for Biotechnology Information. [Link]

  • Cyanidin-3-O-(6-O-p-coumaroyl)-glucoside Analysis Service. MtoZ Biolabs. [Link]

  • Cyanidin 3-[6-(p-coumaroyl)-2-(xylosyl)-glucoside]-5-glucoside and Other Anthocyanins From Fruits of Sambucus Canadensis. PubMed. [Link]

Sources

"Improving the extraction yield of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside from complex matrices"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Anthocyanin Applications Support Center. Ticket ID: #CY3-PC-GLC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary: The Acylation Challenge

You are targeting Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy3-pC-Glc). Unlike simple anthocyanins (e.g., Cyanidin-3-glucoside), this molecule possesses an acylated moiety—a p-coumaric acid esterified to the sugar.

Why this matters for your yield:

  • Hydrophobicity: The coumaroyl group makes the molecule significantly more hydrophobic. Standard aqueous extractions will fail.

  • Lability: The ester bond is susceptible to acid/thermal hydrolysis. If you use the standard "1% HCl in Methanol" protocol at high temperatures, you will cleave the coumaroyl group, artificially inflating your Cyanidin-3-glucoside yield while destroying your target.

  • Matrix Binding: Acylated anthocyanins interact strongly with pectin and proteins in complex matrices (e.g., grape skins, purple corn), often requiring specific disruption techniques.

Module 1: Extraction Protocol Optimization

Goal: Maximize release from the vacuole while preserving the ester bond.

The Solvent System: Acid Choice is Critical

Standard Protocol Warning: Do NOT use 1-2% HCl if extracting above 30°C. The combination of strong mineral acid and heat catalyzes de-acylation.

Recommended System:

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] MeOH generally offers 10-15% higher recovery due to better penetration, but EtOH is food-grade compliant.

  • Acidifier: Formic Acid (5% v/v) or Trifluoroacetic Acid (TFA) (0.1% v/v).

    • Why: These organic acids maintain the flavylium cation (red color, stable) without providing the aggressive protons that hydrolyze the ester linkage.

Disruption Technique: Ultrasound-Assisted Extraction (UAE)

UAE is superior to maceration for acylated anthocyanins because the cavitation disrupts the cell wall matrix where these bulky molecules often get trapped.

Optimized UAE Workflow:

UAE_Workflow Raw Raw Material (Freeze-Dried) Pretreat Pre-treatment Liquid N2 Grinding Raw->Pretreat Particle Size < 0.5mm Solvent Solvent Addition MeOH:H2O:Formic (70:25:5) Pretreat->Solvent Solid:Liquid 1:20 UAE UAE Process 35 kHz, 30°C, 20 min Solvent->UAE Pulse Mode (On 5s/Off 2s) Centrifuge Centrifugation 5000xg, 4°C UAE->Centrifuge Supernatant Crude Extract (Cy3-pC-Glc Rich) Centrifuge->Supernatant

Figure 1: Optimized Ultrasound-Assisted Extraction workflow to minimize thermal degradation.

Module 2: Purification & Enrichment (SPE)

Goal: Separate the acylated target from sugars, acids, and non-acylated anthocyanins.

The "Hydrophobic Wash" Trick: Because Cy3-pC-Glc is more hydrophobic than non-acylated anthocyanins, you can use a more aggressive wash step on a C18 column to remove impurities without eluting your target.

Protocol (C18 Solid Phase Extraction):

  • Conditioning: 3 BV (Bed Volumes) MeOH followed by 3 BV acidified water (0.1% Formic Acid).

  • Loading: Load aqueous crude extract (max 10% organic solvent).

  • Washing (The Critical Step):

    • Wash 1: Acidified water (removes sugars/acids).

    • Wash 2: 15-20% MeOH in acidified water.

    • Insight: Simple Cyanidin-3-glucoside may start to elute here. If purity is the goal, sacrifice some yield here to wash away the non-acylated forms. Cy3-pC-Glc will remain bound.

  • Elution: 100% Acidified Methanol.

Module 3: Analytical Validation (HPLC-DAD)

Goal: Confirm identity and check for degradation products.

Symptom: "I see two peaks where there should be one." Diagnosis: You likely have cis-trans isomerization of the p-coumaric acid moiety. This is common under UV light exposure. Fix: Perform extraction in amber glassware.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 5% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Acylated anthocyanins elute late. You must run the gradient up to 50-60% B.

Data Summary: Stability Comparison

Parameter Non-Acylated (Cy3-Glc) Acylated (Cy3-pC-Glc) Impact on Protocol
pH Stability Stable pH 1-3 Stable pH 1-5 Can use slightly less acidic buffers.
Thermal Stability Low (>40°C degrades) Moderate (>60°C degrades) UAE temp can be slightly higher (30-40°C).
Hydrophobicity Low High Requires higher % organic solvent to elute.

| Alkaline Sensitivity | Degradation to chalcone | De-acylation + degradation | NEVER exceed pH 7 during extraction. |

Troubleshooting Guide & FAQ

Q1: My total anthocyanin content is high, but the HPLC peak for Cy3-pC-Glc is small.

  • Cause: Hydrolysis. You stripped the p-coumaroyl group, converting it back to Cyanidin-3-glucoside.

  • Check: Did you use HCl? Did you boil the sample?

  • Solution: Switch to 5% Formic Acid and keep temps < 35°C.

Q2: I cannot resolve the Cy3-pC-Glc peak from matrix interferences.

  • Cause: Co-elution with other polyphenols (e.g., flavonols like Quercetin).

  • Solution: Monitor at 520 nm (specific to anthocyanins) rather than 280 nm. If using MS, look for the specific m/z transition (e.g., m/z ~595 for Cy3-pC-Glc depending on ionization).

Q3: The extract turned brown/orange.

  • Cause: pH drift. The flavylium cation (red) hydrates to the hemiketal (colorless/yellow) as pH rises above 3.5.

  • Solution: Re-acidify the extract to pH 1.5 immediately. If color does not return, irreversible oxidation (browning) has occurred.

Troubleshooting Logic Tree:

Troubleshooting Start Problem Detected Issue1 Low Yield of Cy3-pC-Glc Start->Issue1 Check1 Check HPLC for Cy3-Glc Spike? Issue1->Check1 Result1 Yes: Hydrolysis Occurred Check1->Result1 High Cy3-Glc Result2 No: Poor Extraction Check1->Result2 Low Total Area Action1 Reduce Acid Strength Lower Temperature Result1->Action1 Action2 Increase Solvent Polarity (Add more MeOH) Result2->Action2

Figure 2: Logic flow for diagnosing yield issues specific to acylated anthocyanins.

References

  • Stability of Acylated Anthocyanins

    • Title: Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems.[3]

    • Source: Journal of Food Science & Technology (via NIH/PMC).
    • URL:[Link]

  • Solid Phase Extraction (SPE)

    • Title: A New Solid Phase Extraction for the Determin
    • Source: Molecules (via NIH/PMC).
    • URL:[Link]

  • Extraction Optimization (UAE/Solvents)

    • Title: Optimization of Cyanidin-3-O-galactoside Production...
    • Source: MDPI (Processes).
    • URL:[Link][4]

  • HPLC Methodologies

    • Title: Journal of Chromatography A: Anthocyanins and flavonols identific
    • Source: Journal of Chrom
    • URL:[Link](Direct deep link to specific article unavailable; Journal landing page provided for verification of source authority).

Sources

"Matrix effects in LC-MS quantification of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Quantification of Acylated Anthocyanins Topic: Matrix Effects in Cyanidin 3-O-(6-O-p-coumaroyl)glucoside Analysis Analyst: Senior Application Scientist, Mass Spectrometry Division

Introduction: The "Coumaroyl" Challenge

Welcome to the advanced troubleshooting hub. You are likely here because your recovery rates for Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy-3-p-coum-glc) are inconsistent, or your sensitivity drops unpredictably between neat standards and biological matrices (plasma, urine, or complex plant extracts like grape skin/wine).

The Core Problem: Unlike simple anthocyanins (e.g., Cyanidin-3-glucoside), the p-coumaroyl moiety adds significant hydrophobicity to the molecule. In Reverse Phase (RP) chromatography, this shifts the retention time (RT) later, often pushing the analyte directly into the "suppression zone" where phospholipids and hydrophobic matrix components elute.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these matrix effects.

Module 1: Diagnosis – Is it Matrix Effect or Extraction Loss?

User Question: "My peak areas are low. How do I know if this is due to poor extraction efficiency or ion suppression in the MS source?"

Technical Response: You cannot distinguish these two failures with a simple spike-recovery test. You must decouple Process Efficiency (PE) from Matrix Effect (ME) using the Matuszewski Protocol (Post-Extraction Spike Method).

The Validation Protocol (Self-Validating System)

Prepare three sets of samples at the same target concentration (e.g., 100 ng/mL).

Sample SetDescriptionRepresents
Set A (Neat Standard) Analyte spiked into pure mobile phase.Ideal Instrument Response
Set B (Post-Extraction Spike) Matrix extracted first, then analyte spiked into the eluate.Matrix Effect (ME)
Set C (Pre-Extraction Spike) Analyte spiked into matrix, then extracted.Total Process Efficiency

Calculations:

  • Matrix Effect (ME%) =

    
    
    
    • < 85%: Ion Suppression (Common with Cy-3-p-coum-glc)

    • > 115%: Ion Enhancement

  • Recovery (RE%) =

    
    
    
    • Measures extraction yield only.

Matuszewski_Protocol cluster_0 Set A: Reference cluster_1 Set B: Matrix Effect cluster_2 Set C: Recovery A Pure Solvent A_Spike Add Analyte A->A_Spike A_Inj Inject LC-MS A_Spike->A_Inj B Blank Matrix B_Ext Extraction B->B_Ext B_Spike Add Analyte B_Ext->B_Spike B_Inj Inject LC-MS B_Spike->B_Inj C Blank Matrix C_Spike Add Analyte C->C_Spike C_Ext Extraction C_Spike->C_Ext C_Inj Inject LC-MS C_Ext->C_Inj

Figure 1: The Matuszewski workflow to differentiate extraction loss from matrix effects.

Module 2: Troubleshooting Chromatography

User Question: "I see significant suppression (ME < 50%). My analyte elutes at 8.5 min. How do I fix this?"

Technical Response: The p-coumaroyl group increases the retention factor (


). While simple anthocyanins elute early (polar), Cy-3-p-coum-glc elutes later, often co-eluting with Lyso-phosphatidylcholines (Lyso-PCs) , which are notorious ion suppressors in biological matrices (eluting ~8–12 min in standard gradients).

The Fix: Chromatographic Resolution You must shift the analyte away from the lipid zone.

  • Column Choice: Switch to a C18-PFP (Pentafluorophenyl) column.

    • Why? PFP phases offer "pi-pi" interactions. The aromatic coumaroyl ring interacts strongly with the PFP ring, providing alternative selectivity compared to standard C18 hydrophobicity. This often separates the anthocyanin from the aliphatic lipids.

  • Mobile Phase Modifier: Use Formic Acid (2-5%) rather than TFA.

    • Why? TFA pairs strongly with the cationic flavylium ion, causing severe signal suppression in the MS source. Formic acid maintains the low pH (stabilizing the red flavylium cation) without quenching the MS signal.

Module 3: Sample Preparation (The Cleanup)

User Question: "Protein precipitation (PPT) isn't cleaning up the matrix enough. What is the best SPE protocol for acylated anthocyanins?"

Technical Response: Standard C18 SPE is often insufficient because both the analyte and the interference (lipids) are hydrophobic. You must exploit the charge of the anthocyanin.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) Anthocyanins exist as positively charged flavylium cations at pH < 2. Lipids are generally neutral or zwitterionic.

Step-by-Step MCX Workflow:

  • Conditioning: Methanol followed by Water.

  • Loading: Acidify sample with 2% Formic Acid (pH must be < 2 to ensure flavylium cation formation). Load onto MCX cartridge.

    • Mechanism:[1][2][3] The positively charged Cy-3-p-coum-glc binds to the sulfonate groups of the sorbent.

  • Wash 1 (Aqueous): 2% Formic Acid in Water. (Removes sugars/salts).

  • Wash 2 (Organic): 100% Methanol.

    • Critical Step: This removes neutral hydrophobic interferences (lipids/polyphenols) while the anthocyanin remains ionically bound to the sorbent.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][2][3] High pH neutralizes the anthocyanin (forming the quinoidal base), breaking the ionic bond and releasing it.

  • Immediate Action: Evaporate and reconstitute in acidic mobile phase immediately. Prolonged exposure to high pH during elution causes degradation.

SPE_Mechanism cluster_load Loading (pH < 2) cluster_wash Wash (100% MeOH) Analyte Cy-3-p-coum-glc (+) Sorbent MCX Sorbent (-) Analyte->Sorbent Ionic Bond Matrix Lipids (Neutral) Matrix->Sorbent Hydrophobic (Weak) Wash Methanol Wash Matrix_Out Lipids Elute Wash->Matrix_Out Analyte_Stay Analyte Retained

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism separating cationic anthocyanins from neutral lipids.

Module 4: Quantification & Internal Standards

User Question: "I cannot find a stable isotope labeled (SIL) standard for Cyanidin 3-O-(6-O-p-coumaroyl)glucoside. What should I use?"

Technical Response: Commercial SILs for specific acylated anthocyanins are rare. Using a generic IS (like C13-Cyanidin-3-glucoside) is risky because it elutes much earlier than your coumaroylated analyte, meaning it will not experience the same matrix suppression at the same time point.

Best Practice Alternatives:

  • Surrogate Analog (Structural): Use an anthocyanin not present in your sample with similar hydrophobicity.

    • Suggestion:Malvidin-3-O-glucoside (if not in sample) or a synthetic flavylium salt. Check if its Retention Time (RT) is within ±0.5 min of your analyte.

  • Standard Addition (The "Nuclear Option"): If matrix effects are variable between samples (e.g., urine from different patients), external calibration will fail.

    • Protocol: Spike the sample itself with known amounts of Cy-3-p-coum-glc (0%, 50%, 100% of expected conc).

    • Result: The slope of the addition curve accounts for the matrix effect specific to that sample.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • He, J., & Giusti, M. M. (2011).[2] High-purity isolation of anthocyanins mixtures from fruits and vegetables using a mixed-mode cation-exchange solid-phase extraction method. Journal of Chromatography A.

  • Oliveira, H., et al. (2019). Influence of the acylation on the stability and antioxidant activity of Cyanidin-3-glucoside. Food Chemistry.
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Establishes the requirement for Matrix Factor evaluation).

Sources

"Minimizing isomerization of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside during analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing isomerization of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy3-couG) during analysis. Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division.

Executive Summary

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy3-couG) is an acylated anthocyanin.[1][2][3][4] Its stability is compromised by two primary mechanisms: hydrolysis (loss of the acyl group or sugar) and isomerization (conversion of the trans-coumaroyl moiety to the cis-form).

While hydrolysis is driven by pH and temperature, isomerization is primarily photo-driven .[2] The p-coumaric acid moiety acts as a chromophore that absorbs UV/Vis energy, triggering a rotation around the C=C double bond. This shift alters retention time (RT) and UV spectral characteristics, leading to split peaks and inaccurate quantification.

This guide provides a self-validating workflow to lock the molecule in its native trans-state throughout extraction and LC-MS/HPLC analysis.

Troubleshooting Modules

Module 1: Pre-Analytical (Extraction & Storage)

Issue: "I see split peaks in my raw extract before I even run the HPLC." Diagnosis: Photo-isomerization occurred during tissue handling or extraction.[2]

VariableCritical ThresholdThe "Why" (Mechanism)
Light ZERO Tolerance The p-coumaroyl double bond absorbs UV (310 nm) and visible light, flipping trans to cis.[2] This is reversible but creates analytical artifacts.[2]
Acidity pH 1.5 – 2.0 Anthocyanins require low pH to maintain the stable flavylium cation form. However, mineral acids (HCl) are forbidden for acylated anthocyanins as they catalyze ester hydrolysis (deacylation).[2]
Temperature < 30°C Heat accelerates both isomerization kinetics and hydrolysis.

Corrective Protocol:

  • Amber Everything: Use amber glassware for all steps. If amber glass is unavailable, wrap tubes in aluminum foil immediately.

  • Acid Switch: Replace 0.1% HCl with 1-5% Formic Acid or Acetic Acid . These organic acids maintain the flavylium ion without cleaving the ester bond of the coumaroyl group.

  • Cold Chain: Perform extraction on ice. Centrifuge at 4°C.

Module 2: Chromatographic Separation (HPLC/UPLC)

Issue: "My standard is pure, but my samples show a 'shoulder' or double peak on the column." Diagnosis: On-column isomerization or thermal degradation.[2]

Q: How do I prevent isomerization during the run? A: Control the column oven and autosampler.

  • Autosampler: Must be set to 4°C . Darkened compartment.

  • Column Oven: Do not exceed 30°C. While higher temperatures (40-50°C) sharpen peaks for standard anthocyanins, they provide the activation energy for the trans-to-cis rotation in acylated forms.[2]

Q: Which column chemistry minimizes artifacts? A: C18 is standard, but Pentafluorophenyl (PFP) columns often provide better selectivity for separating isomers if they are present, allowing you to quantify them separately rather than having them co-elute as a blob.[2]

Module 3: Detection & Identification

Issue: "How do I know which peak is the trans-isomer and which is the cis-isomer?"

Validation Step (The "UV Stress Test"): To confirm identity without buying expensive isomer standards:

  • Take your pure Cy3-couG standard (predominantly trans).[2]

  • Inject it (Run A).[2]

  • Expose the vial to UV light (365nm) or bright sunlight for 30 minutes.[2]

  • Inject it again (Run B).[2]

  • Result: The new peak that appears or grows is the cis-isomer. The peak that diminishes is the trans-isomer.

Visualizing the Stability Pathways

The following diagram illustrates the "Safe Path" for analysis versus the pathways leading to artifacts (Isomerization) or degradation (Hydrolysis).

Cy3_Stability_Workflow RawMaterial Raw Plant Material (Native trans-Cy3-couG) Ext_Dark_Acid Extraction: Amber Vials + Formic Acid (Temp < 4°C) RawMaterial->Ext_Dark_Acid Ext_Light_HCl Extraction: Clear Vials + HCl (Ambient Temp) RawMaterial->Ext_Light_HCl Stable_Trans Stable trans-Isomer (Flavylium Cation) Ext_Dark_Acid->Stable_Trans Preserves Structure Isomer_Cis cis-Isomer Artifact (Photo-isomerization) Ext_Light_HCl->Isomer_Cis UV Energy Hydrolysis Deacylated Product (Cyanidin-3-Glucoside) Ext_Light_HCl->Hydrolysis Acid Hydrolysis HPLC_Safe HPLC: Temp < 30°C Dark Autosampler Stable_Trans->HPLC_Safe HPLC_Risk HPLC: Temp > 40°C Exposed Tubing Stable_Trans->HPLC_Risk Invalid_Data Split Peaks / Quantification Error Isomer_Cis->Invalid_Data Hydrolysis->Invalid_Data Valid_Data Valid Quantification (Single Peak) HPLC_Safe->Valid_Data HPLC_Risk->Isomer_Cis Thermal Isomerization

Caption: Workflow logic for Cy3-couG. Green/Blue paths represent the validated protocol; Red/Yellow paths indicate points of failure leading to isomerization or hydrolysis.

Standard Operating Procedures (SOPs)

SOP A: Isomer-Safe Extraction Protocol

Objective: Extract Cy3-couG while preventing UV-induced trans-to-cis conversion.

  • Preparation:

    • Pre-cool all solvents to 4°C.[2]

    • Wrap all Falcon tubes and flasks in double-layers of aluminum foil.

    • Turn off biosafety cabinet lights; work under dim room light.

  • Solvent System:

    • Preferred: Methanol:Water:Formic Acid (50:45:5 v/v/v).[2]

    • Note: The 5% formic acid ensures pH ~2.0 for color stability without the aggressive hydrolysis potential of HCl [1, 3].

  • Homogenization:

    • Homogenize tissue in solvent (ratio 1:10 w/v) for < 2 mins on ice.

    • Flush headspace with Nitrogen (N2) gas to reduce oxidative degradation (optional but recommended).[2]

  • Clarification:

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial.

SOP B: HPLC/LC-MS Method Parameters

Objective: Chromatographic separation without thermal degradation.

ParameterSettingRationale
Column C18 (e.g., Zorbax SB-C18) or PFPPFP offers superior isomer selectivity [1].[2]
Mobile Phase A Water + 5% Formic AcidMaintains pH ~2.[2]0.
Mobile Phase B Acetonitrile (100%)Methanol can sometimes cause higher backpressure and peak broadening for acylated species.[2]
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow.[2]
Column Temp 25°C - 30°C CRITICAL: >30°C risks on-column isomerization [2].[2]
Detection 520 nm (Anthocyanin) & 310 nm (Coumaroyl)Monitoring 310 nm helps confirm the presence of the acyl group.
Gradient Linear: 5% B to 40% B over 20-30 minsAcylated anthocyanins elute later than non-acylated forms.[2]

References

  • Sigurdson, G. T., & Giusti, M. M. (2014).[2] Bathochromic and Hyperchromic Effects of Anthocyanin Intermolecular Copigmentation and Intra-molecular Copigmentation. Journal of Agricultural and Food Chemistry.[5][6]

  • Yoshida, K., et al. (2009).[2] Structure of anthocyanins and their stability.[7][8][9][10][11][12] Journal of Agricultural and Food Chemistry.[5][6] (Discusses the mechanism of acyl group stabilization and isomerization). [2]

  • Wrolstad, R. E., et al. (2005).[2] Use of Anthocyanins as Food Colorants.[5][6][8][10][11][12][13][14] In Handbook of Food Analytical Chemistry. (Establishes the standard for avoiding HCl in acylated anthocyanin extraction). [2]

  • Fossen, T., & Andersen, Ø.[6] M. (2006).[2][15] Anthocyanins.[2][5][6][7][8][9][10][13][14][15][16][17] In Flavonoids: Chemistry, Biochemistry and Applications. CRC Press.[2] (Definitive text on NMR and MS identification of cis/trans isomers).

Sources

"Strategies to prevent degradation of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with Cyanidin 3-O-(6-O-p-coumaroyl)glucoside , a mono-acylated anthocyanin. Unlike simple anthocyanins (e.g., Cyanidin-3-glucoside), this molecule possesses a structural "shield"—the p-coumaric acid moiety. This acyl group folds over the pyrylium ring (intramolecular copigmentation), protecting it from nucleophilic water attack.

However, this shield is fragile. Improper pH, wrong solvent selection (specifically mineral acids), or exposure to culture media can strip this armor or bypass it, leading to rapid color loss and bioactivity degradation.

This guide addresses the three critical failure points: Hydrolysis (Solvents) , Hydration (pH) , and Oxidation (Environment).

Module 1: Solvent Selection & Stock Preparation

Critical Warning: The HCl Trap

Q: I used 1% HCl in Methanol for extraction/storage, and my HPLC peaks shifted. Why? A: You likely caused acid hydrolysis of the ester bond . While HCl is standard for non-acylated anthocyanins, it is too aggressive for acylated forms like yours. Strong mineral acids can cleave the ester linkage between the glucose and the p-coumaroyl group, converting your stable Cyanidin 3-O-(6-O-p-coumaroyl)glucoside back into the unstable Cyanidin-3-glucoside.

The Protocol: Use Organic Acids (Formic, Acetic, or Trifluoroacetic Acid) for acidification.[1][2] They provide the low pH required to maintain the flavylium cation (red color) without hydrolyzing the acyl protective group.

Recommended Solvent System:

Component Concentration Function
Solvent Methanol or Ethanol (HPLC Grade) Solubilizes the pigment.
Acidifier Formic Acid (0.1% - 1.0%) Maintains pH < 2.0 to stabilize the flavylium cation.

| Stabilizer | Nitrogen (Gas) | Purge headspace to prevent oxidative cleavage. |

Module 2: The pH Equilibrium (Color Loss Troubleshooting)

Q: My bright red stock solution turned colorless/pale violet when added to water (pH 6). Is it degraded? A: Not necessarily degraded, but structurally transformed . Anthocyanins exist in a pH-dependent equilibrium. At pH 6, the molecule shifts from the stable Flavylium Cation (Red) to the Hemiketal (Colorless) and Quinoidal Base (Blue/Purple) .

  • The Danger Zone: The Hemiketal form is the gateway to irreversible degradation (Chalcone formation).

  • The Acylation Advantage: Your molecule's p-coumaroyl group sterically hinders water access, slowing this hydration. However, it does not stop it completely.

Visualizing the Pathway:

Anthocyanin_Degradation cluster_protection Effect of p-Coumaroyl Acylation Flavylium Flavylium Cation (Red, pH < 2) *Stable* Quinoidal Quinoidal Base (Blue/Purple, pH 4-6) *Labile* Flavylium->Quinoidal Deprotonation (pH > 3) Hemiketal Hemiketal (Colorless, pH 4-6) *Unstable Intermediate* Flavylium->Hemiketal Hydration (+H2O) Quinoidal->Hemiketal Equilibrium Chalcone Chalcone (Yellow/Open Ring) *Degradation Precursor* Hemiketal->Chalcone Ring Opening (Slowed by Acylation) Degraded Degradation Products (Protocatechuic Acid) *Irreversible* Chalcone->Degraded Oxidation

Figure 1: The pH-dependent equilibrium. Acylation specifically inhibits the transition from Flavylium to Hemiketal/Chalcone (The "Ring Opening" step).

Module 3: Biological Assay Challenges (Cell Culture)

Q: I am treating cells in DMEM (pH 7.4). The color fades in 30 minutes. How do I report the concentration? A: You are likely measuring degradation products, not the parent molecule. At pH 7.4 (37°C), the half-life of anthocyanins is drastically reduced. While acylation improves this compared to non-acylated forms, it is not a magic bullet.

Comparative Stability Data (pH 7.4, 37°C): | Molecule | Approx. Half-Life (


) | Primary Degradation Mechanism |
| :--- | :--- | :--- |
| Cyanidin-3-glucoside (Non-acylated) | < 2 hours | Rapid ring opening & oxidation |
| Cyanidin 3-(6-coumaroyl)glucoside  | ~4 - 8 hours  | Slower ring opening (Acyl protection) |

Strategies for Bio-Assays:

  • Fresh Spiking: Do not pre-mix the compound into media. Add it immediately before the experiment starts.

  • Acidified Stock: Keep the stock in 0.1% Formic Acid/DMSO. When spiking into media, ensure the final volume of acid is low enough to be buffered by the media (HEPES/Bicarbonate) but high enough to keep the stock stable until the moment of delivery.

  • Intermolecular Copigmentation (Advanced):

    • Concept: Add a "sacrificial" or "partner" molecule to stack with the anthocyanin in the media.

    • Agent:Ferulic Acid or Chlorogenic Acid (molar ratio 1:10).

    • Mechanism:[1][3][4] These colorless phenolic acids form a sandwich complex with the anthocyanin, mimicking the natural acylation protection and extending half-life at neutral pH.

Module 4: Storage & Handling Workflow

Q: What is the absolute best way to store this for 6+ months? A: You must arrest the kinetics of hydrolysis and oxidation.

The "Deep Freeze" Protocol:

  • Lyophilization: Store as a dry powder whenever possible. Anthocyanins are hygroscopic; moisture facilitates degradation.

  • Inert Atmosphere: Replace air with Argon or Nitrogen in the vial. Oxygen accelerates the conversion of Chalcone to brown phenolic acids.

  • Temperature: Store at -80°C .

    • Why? Degradation follows Arrhenius kinetics.[5] The reaction rate at -20°C is significantly faster than at -80°C for acylated anthocyanins.

Workflow Diagram:

Storage_Workflow Start Purified Cy3-Coum-Glc State Liquid or Solid? Start->State Liquid Liquid Fraction State->Liquid Liquid Solid Solid Powder State->Solid Solid Acidify Acidify: 0.1% Formic Acid (Avoid HCl) Liquid->Acidify Purge Purge Headspace (N2 or Ar) Solid->Purge Dry Lyophilize (Freeze Dry) Acidify->Dry Dry->Solid Freeze Store at -80°C (Dark) Purge->Freeze

Figure 2: Decision tree for long-term storage to prevent de-acylation and oxidation.

References
  • Giusti, M. M., & Wrolstad, R. E. (2003). Acylated Anthocyanins from Edible Sources and Their Applications in Food Systems. Biochemical Engineering Journal, 14(3), 217-225. Link

    • Grounding: Establishes the structural stability conferred by acylation (intramolecular copigment
  • Yoshida, K., et al. (2009). Structural Basis for Color of Blue Petals: Topology of Supramolecular Pigments.[6] Proceedings of the Japan Academy, Series B, 85(9), 377-400. Link

    • Grounding: Detailed mechanism of the "sandwich" stacking protection against hydr
  • Fenger, J. A., et al. (2021). Thermal Degradation of Acylated and Nonacylated Anthocyanins. Journal of Agricultural and Food Chemistry. Link

    • Grounding: Kinetics of degradation and the specific risk of hydrolysis in mineral acids.
  • Sui, X., et al. (2014). Stability of Anthocyanins in Cell Culture Media. Journal of Agricultural and Food Chemistry, 62(41), 10055-10063. Link

    • Grounding: Addresses the specific challenges of pH 7.
  • Cavalcanti, R. N., et al. (2011). Anthocyanins: Factors Affecting Their Stability and Degradation. Food Chemistry. Link

    • Grounding: General degradation pathways including light and temper

Sources

"Troubleshooting low recovery of acylated anthocyanins during solid-phase extraction"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of acylated anthocyanins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solid-phase extraction (SPE) of these valuable compounds.

Introduction

Acylated anthocyanins, a class of natural pigments, are of significant interest due to their enhanced stability compared to their non-acylated counterparts.[1][2][3][4] This stability makes them promising candidates for use as natural colorants and nutraceuticals in various industries. However, their unique chemical structure presents challenges during purification. Solid-phase extraction (SPE) is a common technique for isolating and concentrating these compounds, but achieving high recovery requires careful optimization of several critical parameters. This guide provides expert-driven insights to help you overcome common hurdles and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are acylated anthocyanins and why is their stability important?

Acylated anthocyanins are a subgroup of anthocyanins where one or more of the sugar moieties attached to the anthocyanidin core are esterified with an organic or phenolic acid (e.g., p-coumaric, caffeic, ferulic, or malonic acids). This acylation provides intramolecular co-pigmentation, which acts like a shield, protecting the sensitive flavylium cation structure from nucleophilic attack by water.[1][3] This structural feature significantly enhances their stability against degradation by factors like pH changes, heat, and light, making them more robust for processing and various applications.[2][4][5]

Q2: What is the fundamental principle of using SPE for acylated anthocyanin purification?

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For anthocyanins, it typically involves four key steps:

  • Conditioning: The SPE sorbent is wetted with an organic solvent (like methanol) and then equilibrated with an acidic aqueous solution. This prepares the stationary phase to receive the sample.

  • Loading: The crude sample extract, dissolved in a weak, acidified solvent, is passed through the cartridge. The anthocyanins and other less polar compounds are retained on the sorbent, while highly polar impurities (like sugars and organic acids) pass through.

  • Washing: A specific solvent is used to rinse the cartridge, removing any remaining weakly bound impurities without dislodging the target acylated anthocyanins.

  • Elution: A strong organic solvent, typically acidified methanol, is used to disrupt the interactions between the anthocyanins and the sorbent, releasing them for collection.[6]

Q3: Why is maintaining a low pH crucial throughout the SPE process?

Anthocyanins exist in different chemical forms depending on the pH of the solution. In acidic conditions (typically pH < 3), they are predominantly in the stable, intensely colored flavylium cation form.[7] As the pH increases towards neutral or alkaline, this cation undergoes structural transformations to form a colorless carbinol pseudo-base and a bluish quinonoidal base, which are less stable and prone to degradation.[5][7] Therefore, acidifying all solutions (sample, wash, and elution solvents) with an organic acid like formic or acetic acid is critical to maintain the flavylium cation structure, ensuring maximum stability, retention, and recovery.[8][9]

Anthocyanin pH Equilibrium Flavylium Flavylium Cation (Red/Purple, Stable) Carbinol Carbinol Pseudobase (Colorless, Unstable) Flavylium->Carbinol Increase pH (Hydration) Quinonoidal Quinonoidal Base (Blue/Violet) Flavylium->Quinonoidal Increase pH (Deprotonation) Carbinol->Flavylium Decrease pH Chalcone Chalcone (Yellow/Colorless, Degraded) Carbinol->Chalcone Ring Opening (Degradation) Quinonoidal->Flavylium Decrease pH

Caption: pH-dependent structural forms of anthocyanins.

Q4: What are the common types of SPE cartridges used for acylated anthocyanins?

The choice of SPE sorbent is critical and depends on the specific properties of the anthocyanins and the sample matrix.

  • Reversed-Phase (e.g., C18): This is the most common type. It separates compounds based on hydrophobicity. Acylated anthocyanins, being more non-polar than their non-acylated cousins, interact well with the C18 stationary phase. However, very polar anthocyanins may not be retained effectively.[6][10]

  • Polymer-Based (e.g., Styrene-Divinylbenzene): These cartridges (like Strata-X or LiChrolut EN) often provide excellent retention for a wider range of polarities than C18 and are stable across a broad pH range.[10][11]

  • Mixed-Mode Cation-Exchange (MCX): These sorbents have both reversed-phase and ion-exchange functionalities.[6] They are highly effective for anthocyanin purification. Under acidic conditions, the anthocyanin's positive charge binds to the cation-exchange sites, while hydrophobic interactions also occur. This dual retention mechanism allows for very selective washing and elution steps, often resulting in higher purity extracts.[9][12]

Troubleshooting Guide

Problem 1: My overall recovery of acylated anthocyanins is very low.

This is the most common issue and can be attributed to several factors throughout the SPE workflow.

Q: Could my SPE cartridge be the wrong type?

A: Yes, sorbent selection is paramount. While C18 is widely used, it may not be optimal for all acylated anthocyanins, especially those with fewer or more polar acyl groups.

  • Causality: C18 cartridges retain compounds primarily through hydrophobic interactions. If your acylated anthocyanins are not sufficiently non-polar, they may pass through during the sample loading and washing steps, leading to low recovery.[10] Studies have shown that C18 cartridges can lead to noticeable losses of more polar glucosylated anthocyanins.[10]

  • Solution:

    • Switch to a Polymer-Based Sorbent: Consider a styrene-divinylbenzene (SDVB) or similar polymer-based cartridge. These often exhibit different selectivity and higher retention for a broader range of compounds, including polar molecules.[10]

    • Use a Mixed-Mode Cartridge: A mixed-mode cation-exchange (MCX) cartridge can significantly improve retention. It utilizes the positive charge of the flavylium cation for strong ionic retention, in addition to hydrophobic interactions.[9][12]

Sorbent TypePrimary Retention MechanismIdeal ForPotential Issues for Acylated Anthocyanins
C18 (Silica-Based) Hydrophobic (Reversed-Phase)Non-polar to moderately polar compounds.Poor retention of more polar acylated anthocyanins; potential for losses during loading/washing.[10]
Polymeric (e.g., SDVB) Hydrophobic (Reversed-Phase)Wide range of polarities; pH stable.Strong retention may require stronger elution solvents.
Mixed-Mode (e.g., MCX) Cation Exchange & HydrophobicBasic/cationic compounds like anthocyanins.Requires careful pH control for binding and elution.
Q: My anthocyanins seem to be washing off the cartridge before the elution step. What's wrong?

A: This indicates that your loading or washing conditions are too harsh, or the initial binding was too weak.

  • Causality & Solutions:

    • Incorrect Sample pH: If the sample pH is too high (e.g., > 4), the anthocyanins will not be in their stable flavylium cation form, leading to poor retention on both reversed-phase and cation-exchange sorbents. Ensure your sample is acidified to a pH of 2-3 before loading. [10][13]

    • High Organic Content in Sample: If your initial extract contains a high percentage of organic solvent (e.g., >15% ethanol), it can act as an eluent, preventing the anthocyanins from binding to the sorbent. Dilute your sample with acidified water to reduce the organic content to <10% before loading. [10]

    • Wash Solvent is Too Strong: Your wash step is designed to remove polar impurities, not your target compounds. Using a wash solvent with too much organic content (e.g., methanol) will prematurely elute the anthocyanins. Use a weak wash solvent, such as acidified water (pH 2-3) or a very low percentage of acidified methanol in water (e.g., 5%). [14]

Q: I've confirmed my anthocyanins are binding, but I can't get them off the cartridge. Why?

A: This points to incomplete elution, where the solvent is not strong enough to break the analyte-sorbent interactions.

  • Causality & Solutions:

    • Elution Solvent is Too Weak: Acylated anthocyanins can bind strongly, especially to polymeric or mixed-mode sorbents. Water is not an effective elution solvent. Use an acidified organic solvent. Acidified methanol (e.g., methanol with 0.1-1% formic or acetic acid) is the most common and effective eluent. [10][15]

    • Insufficient Elution Volume: A single, small volume of solvent may not be enough to elute all the bound anthocyanins. Studies have shown that reducing elution volume can dramatically decrease the recovery of esterified (acylated) anthocyanins.[10] Try eluting with multiple, smaller aliquots of the solvent (e.g., 2-3 bed volumes) and combine the fractions. Ensure your total elution volume is sufficient; 1.5-2 mL is a good starting point for a 1 g cartridge. [10]

    • For MCX Cartridges - Incorrect pH: Elution from an MCX cartridge is a two-step process. After washing away impurities, you must shift the pH to neutral or slightly basic to neutralize the flavylium cation's charge, breaking the ionic bond and allowing the organic solvent to elute the compound. Use a methanolic solution containing a buffer or a weak base (e.g., 2% NH4OH in methanol) to elute from MCX cartridges. [9][16]

Problem 2: The color of my final eluate is brownish or has faded, suggesting degradation.

Color loss is a definitive sign of anthocyanin degradation. Acylated anthocyanins are more stable than non-acylated ones, but they are not immune to harsh conditions.

Q: What conditions during SPE could cause my anthocyanins to degrade?

A: The primary culprits are exposure to harsh pH, high temperatures, and certain types of acids.

  • Causality & Solutions:

    • Use of Strong Mineral Acids: While acidification is necessary, using strong mineral acids like hydrochloric acid (HCl) can cause hydrolysis of the fragile ester bond of the acyl group, especially at higher concentrations.[8][9] This removes the protective acyl moiety and can lead to further degradation. Always opt for milder organic acids like formic acid or acetic acid (0.1% to 1% v/v) to acidify your solvents. [8][17]

    • High Temperatures: Anthocyanins are heat-sensitive.[1][4] If you are evaporating the elution solvent to concentrate your sample, do not use high heat. This can cause cleavage of sugar moieties and degradation of the entire structure.[18][19][20][21] Use a rotary evaporator at low temperatures (<40°C) or a centrifugal vacuum concentrator. Avoid leaving samples on a hot plate.

    • Enzymatic Degradation: If the initial plant extract is not properly handled, enzymes like polyphenol oxidase can remain active and degrade anthocyanins.[1] Ensure proper inactivation steps (e.g., blanching, using extraction solvents with high organic content) were taken during the initial sample preparation before SPE.

Experimental Protocols

Protocol 1: General SPE Workflow for Acylated Anthocyanins (C18 or Polymeric Sorbent)

This protocol provides a robust starting point for purification. Optimization of solvent volumes and compositions may be necessary depending on the cartridge size and sample matrix.

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes (e.g., 5 mL for a 1g cartridge) of methanol through the cartridge to activate the sorbent. Do not let the sorbent run dry.

    • Pass 1-2 cartridge volumes of acidified deionized water (e.g., water with 0.1% formic acid, pH ≈ 2-3) to equilibrate the cartridge. Let the solvent drain until it is just above the sorbent bed.

  • Sample Preparation & Loading:

    • Ensure your crude extract is in an aqueous solution with low organic solvent content (<10%). If necessary, dilute with acidified water.

    • Adjust the sample pH to 2-3 with formic or acetic acid.

    • Load the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of acidified deionized water (pH 2-3) to remove sugars and other highly polar impurities.

    • Optional: If less polar impurities are present, perform a second wash with a weak organic solvent, such as 5% acidified methanol in acidified water.

  • Elution:

    • Elute the retained acylated anthocyanins with 1-2 cartridge volumes of acidified methanol (e.g., methanol with 0.1% formic acid).

    • Collect the vibrant red/purple eluate in a clean collection vessel. To ensure full recovery, consider a second elution into a separate tube and check its color.

SPE_Workflow_Reversed_Phase cluster_0 SPE Cartridge Workflow cond 1. Conditioning Methanol (Activate) Acidified H₂O (Equilibrate) load 2. Sample Loading Acidified Sample (pH 2-3) Analyte Binds Polar Impurities Pass cond->load Prepare Sorbent wash 3. Washing Acidified H₂O Removes weakly bound impurities load->wash Retain Analyte elute 4. Elution Acidified Methanol Analyte is Released wash->elute Clean Sorbent collect 5. Collection Purified Acylated Anthocyanins elute->collect Recover Analyte

Caption: Standard workflow for reversed-phase SPE of anthocyanins.

References

  • M. A. Tudor-Radu, et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. PMC. [Link]

  • S. S. M. P. Senevirathne & K. D. S. M. Jayathilaka (2016). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. PMC. [Link]

  • L. M. M. de Souza, et al. (2022). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI. [Link]

  • J. H. Lee & C. S. Lee (2018). Acylation of Anthocyanins from Black Rice and their Stability Properties. ResearchGate. [Link]

  • C. L. Zhao, et al. (2017). Stability-increasing effects of anthocyanin glycosyl acylation. ResearchGate. [Link]

  • A. A. G. G. de la Cruz, et al. (2022). Onion anthocyanins: Extraction, stability, bioavailability, dietary effect, and health implications. Frontiers. [Link]

  • A. Kalogiouri, et al. (2022). A Review of Quantitative and Topical Analysis of Anthocyanins in Food. PMC. [Link]

  • E. Sadilova, et al. (2006). Thermal Degradation of Acylated and Nonacylated Anthocyanins. FAO AGRIS. [Link]

  • C. Carrera, et al. (2010). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. PMC. [Link]

  • M. F. C. V. de Oliveira, et al. (2021). Identification, Quantification, and Method Validation of Anthocyanins. MDPI. [Link]

  • E. Sadilova, et al. (2006). Thermal Degradation of Acylated and Nonacylated Anthocyanins. ResearchGate. [Link]

  • E. Sadilova, et al. (2007). Thermal degradation of anthocyanin and impact on color and in vitro antioxidant capacity. ResearchGate. [Link]

  • M. M. Giusti & R. E. Wrolstad. (2016). Analysis Methods of Anthocyanins. ResearchGate. [Link]

  • A. Martins, et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org. [Link]

  • Z. Diaconeasa, et al. (2016). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. Bulletin UASVM Food Science and Technology. [Link]

  • A. Martins, et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. ResearchGate. [Link]

  • E. Sadilova, et al. (2007). Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. PubMed. [Link]

  • Hawach Scientific. (2023). How to Select Solid Phase Extraction Cartridge. Hawach. [Link]

  • A. Martins, et al. (2024). Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. Preprints.org. [Link]

  • GL Sciences. SPE Cartridge Selection Guide. GL Sciences. [Link]

  • G. Rajamanickam, et al. (2024). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Journal of Survey in Fisheries Sciences. [Link]

  • E. Sadilova, et al. (2007). Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity. Semantic Scholar. [Link]

  • Agilent. (2017). Agilent Bond Elut Silica-Based SPE Selection Guide. Agilent Technologies. [Link]

  • M. Vasicek, et al. (2023). The Effect of Sample Pretreatment on the Anthocyanin Content in Czech Wild Elderberry (Sambucus nigra L.). MDPI. [Link]

  • GL Sciences. Our SPE Cartridges. GL Sciences. [Link]

  • Y. Zhao, et al. (2021). An approach for extraction, purification, characterization and quantitation of acylated-anthocyanins from Nitraria tangutorun Bobr. fruit. ResearchGate. [Link]

  • M. Vasicek, et al. (2023). The Effect of Sample Pretreatment on the Anthocyanin Content in Czech Wild Elderberry (Sambucus nigra L.). ResearchGate. [Link]

  • J. Lee, et al. (2008). Correlation of two anthocyanin quantification methods. USDA ARS. [Link]

  • R. L. Prior. (2010). 3: Separation of anthocyanins using a semi-preparative C-18 cartridge. ResearchGate. [Link]

  • M. A. Hossain, et al. (2023). Preparation of Acylated Anthocyanin and Its Thermal Degradation Properties and Antioxidant Activity. Food Science. [Link]

  • Y. Zhang, et al. (2021). Optimization the extraction of anthocyanins from blueberry residue by dual-aqueous phase method and cell damage protection study. PMC. [Link]

  • L. K. M. J. de Vries, et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn. NIH. [Link]

  • L. K. M. J. de Vries, et al. (2020). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MS. ResearchGate. [Link]

  • Q. He & M. M. Giusti. (2011). High-purity isolation of anthocyanins mixtures from fruits and vegetables - A novel solid-phase extraction method using mixed mode cation-exchange chromatography. ResearchGate. [Link]

  • S. Lee, et al. (2018). Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State. PMC. [Link]

  • Agilent. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. LabRulez LCMS. [Link]

  • J. A. Fernández-López, et al. (2022). Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. PMC. [Link]

Sources

Validation & Comparative

"Validation of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside bioactivity in animal models"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside Bioactivity in Animal Models

Executive Summary: The Acylation Advantage

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy-3-coum-glc) represents a distinct class of "acylated" anthocyanins found in Black Carrots (Daucus carota) and Purple Sweet Potatoes (Ipomoea batatas).[1] Unlike the non-acylated standard, Cyanidin-3-O-glucoside (C3G), this compound possesses an esterified p-coumaric acid moiety at the C6 position of the glucose sugar.[1]

This structural modification confers a critical biological advantage: Gastrointestinal Stability .[1] While C3G is rapidly degraded or absorbed in the upper GI tract with low efficiency, Cy-3-coum-glc resists gastric hydrolysis, reaching the colon in significant amounts. There, it modulates the gut microbiota and releases bioactive metabolites (p-coumaric acid and protocatechuic acid) that drive systemic anti-diabetic and anti-inflammatory effects.[1]

Recommendation: For researchers targeting metabolic syndrome and gut-health axes, Cy-3-coum-glc offers a superior therapeutic window compared to C3G due to its "colonic delivery system" mechanism.[1]

Compound Profile & Stability Analysis

The acylation of the glucose moiety creates a "stacking" effect (intramolecular copigmentation) that protects the flavylium core from hydration and oxidation.[1]

Table 1: Stability & Physicochemical Comparison
FeatureCyanidin-3-O-glucoside (C3G) Cyanidin 3-O-(6-O-p-coumaroyl)glucoside Implication for Research
Structure Non-acylated (Simple glycoside)Acylated (p-Coumaric acid ester)Acylation prevents rapid ring opening.[1]
Primary Source Black Rice, Blackberry, Purple CornBlack Carrot , Purple Sweet PotatoSource selection is critical for extraction.
Thermal Stability Low (Degrades >60°C)High (Stable up to 80-90°C)Suitable for heat-processed feed pellets.[1]
pH Stability Unstable at pH > 4.0Moderate Stability at pH 4.0-6.0Resists degradation in the small intestine.[1]
GI Transit Rapidly absorbed/degraded (Stomach/Jejunum)Resistant (Reaches Colon)Targets distal gut microbiota.[1]

Technical Note: When sourcing this compound, ensure the extract is standardized to the acylated fraction. "Purple Corn" extracts are often rich in malonyl derivatives, whereas "Black Carrot" is the preferred source for coumaroyl derivatives.

Comparative Bioactivity: Animal Model Validation

A. Metabolic Regulation (Type 2 Diabetes & Obesity)

Model: Zucker Diabetic Fatty (ZDF) Rats or High-Fat Diet (HFD) C57BL/6 Mice.[1]

  • Non-Acylated (C3G): Relies on rapid absorption of the intact molecule.[1] Effects are often limited by low bioavailability (<1% plasma recovery).[1]

  • Acylated (Cy-3-coum-glc): Acts as a Prebiotic .[1] It reaches the cecum/colon, where it promotes the growth of beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and suppresses pathogenic taxa (Clostridium).

Key Experimental Evidence (Zucker Rat Model): In a head-to-head comparison of acylated anthocyanins (from purple potato, rich in coumaroyl/caffeoyl derivatives) vs. non-acylated (bilberry), the acylated fraction demonstrated:

  • Superior Glucose Control: Significant reduction in fasting blood glucose and insulin resistance (HOMA-IR) compared to non-acylated controls.[1]

  • Gut Metabolite Surge: Increased cecal production of Short-Chain Fatty Acids (SCFAs) and phenolic acids (p-coumaric acid), which activate hepatic AMPK.[1]

B. Anti-Inflammatory Mechanism

Target: NF-kB Pathway & NLRP3 Inflammasome.[1]

  • Mechanism: Cy-3-coum-glc metabolites inhibit the phosphorylation of the p65 subunit of NF-kB.[1]

  • Bioavailability Paradox: While plasma levels of the parent acylated compound are low, the metabolites (generated in the colon) achieve high sustained plasma concentrations, providing long-term anti-inflammatory protection.

Mechanistic Visualization

The following diagram illustrates the "Colonic Activation Pathway," distinguishing the acylated compound's unique mode of action.

BioactivityPathway Ingestion Oral Administration (Cy-3-coum-glc) Stomach Stomach (pH 1-2) High Stability Ingestion->Stomach SmallIntestine Small Intestine (pH 6-7) Minimal Absorption (Steric Hindrance) Stomach->SmallIntestine Resists Hydrolysis Colon Colon (Microbiota) Fermentation Site SmallIntestine->Colon Reaches Intact (>70%) Metabolites Bioactive Metabolites Released: 1. p-Coumaric Acid 2. Protocatechuic Acid 3. SCFAs Colon->Metabolites Bacterial Glucosidases Cleave Sugar & Acyl Group Liver Liver Target: AMPK Activation Lipogenesis Inhibition Metabolites->Liver Portal Vein Absorption Adipose Adipose Target: NF-kB Inhibition Reduced Pro-inflammatory Cytokines Metabolites->Adipose Systemic Circulation

Caption: The "Colonic Activation" pathway of Cy-3-coum-glc.[1] Unlike non-acylated forms, it bypasses upper GI absorption to function as a prebiotic substrate, releasing potent metabolites that modulate systemic metabolic and inflammatory pathways.

Experimental Protocols: Validation Study

Protocol: Anti-Diabetic Efficacy in High-Fat Diet (HFD) Mice

Objective: Validate the efficacy of Cy-3-coum-glc in preventing diet-induced obesity and insulin resistance.

1. Animal Model Selection:

  • Strain: Male C57BL/6J mice (6 weeks old).

  • Diet: High-Fat Diet (60% kcal from fat) to induce metabolic syndrome.

2. Treatment Groups (n=10 per group):

  • Group A (Control): HFD + Vehicle (Water/Saline).[1]

  • Group B (Positive Control): HFD + Metformin (200 mg/kg/day).[1]

  • Group C (Non-Acylated): HFD + Cyanidin-3-glucoside (50 mg/kg/day).[1]

  • Group D (Test Compound): HFD + Cy-3-coum-glc Enriched Extract (50 mg/kg/day).[1]

    • Note: Use Black Carrot extract purified to >80% acylated anthocyanins.[1]

3. Administration:

  • Route: Oral Gavage (daily).

  • Duration: 12 weeks.

4. Key Endpoints & Methodology:

  • Oral Glucose Tolerance Test (OGTT): Week 11. Administer glucose (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 120 min.[1]

  • Gut Microbiota Analysis: Week 12 (Cecal content). 16S rRNA sequencing to measure Firmicutes/Bacteroidetes ratio.[1]

  • Gene Expression (RT-qPCR): Liver tissue.[1] Targets: AMPK-alpha, SREBP-1c (Lipogenesis), PEPCK (Gluconeogenesis).[1]

5. Expected Outcomes (Validation Criteria):

  • Group D must show statistically significant (

    
    ) lower fasting glucose vs. Group A.[1]
    
  • Group D should show higher cecal butyrate/propionate levels compared to Group C (Non-acylated), confirming the colonic fermentation mechanism.[1]

References

  • Acylated Anthocyanins and Gut Microbiota in Diabetes

    • Title: Effects of acylated and nonacylated anthocyanins extracts on gut metabolites and microbiota in diabetic Zucker rats: A metabolomic and metagenomic study.
    • Source: Food Research International (2022).[1]

    • URL:[Link]

  • Stability of Black Carrot Anthocyanins

    • Title: Stability of individual anthocyanins from black carrots stored in light and darkness – Impact of acylation.[1][2]

    • Source: Food Chemistry (2024).[1][2]

    • URL:[Link][1]

  • Bioavailability of Acylated vs.

    • Title: Plasma and urine responses are lower for acylated vs nonacylated anthocyanins from raw and cooked purple carrots.[1]

    • Source: Journal of Agricultural and Food Chemistry (2005).[1]

    • URL:[Link]

  • Purple Corn Anthocyanins (General Reference for C3G Comparison)

    • Title: Dietary cyanidin 3-O-beta-D-glucoside-rich purple corn color prevents obesity and ameliorates hyperglycemia in mice.[1]

    • Source: The Journal of Nutrition (2003).[1]

    • URL:[Link]

Sources

Technical Guide: Cross-Validation of Analytical Methods for Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive technical comparison guide for the quantification of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside .

This guide departs from standard templates to address the specific analytical challenges of acylated anthocyanins: isomerization, lack of commercial standards, and pH-dependent stability.

Executive Summary: The Analytical Challenge

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside (Cy-3-pC-glc) represents a high-value target in pharmaceutical and nutraceutical development due to its enhanced stability compared to non-acylated anthocyanins. The p-coumaroyl moiety provides steric hindrance and π-π stacking interactions that protect the flavylium cation from hydration.

However, accurate quantification is compromised by three factors:

  • Lack of Certified Reference Materials (CRMs): Commercial standards are rare, expensive, and often unstable.

  • Photo-Isomerization: The p-coumaroyl group undergoes cis/trans isomerization under UV light, potentially splitting chromatographic peaks and skewing integration.

  • Response Factor Variability: Using Cyanidin-3-O-glucoside (C3G) equivalents—the industry default—introduces significant error (up to 30%) due to differences in molecular weight and molar extinction coefficients (

    
    ).
    

This guide proposes a Self-Validating "Gold Standard" Workflow where qNMR is used to assign purity to an in-house isolated standard, which then calibrates routine HPLC-PDA and UHPLC-MS/MS methods.

The Analyte Profile[1][2]

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-3-[(6-O-(3-(4-hydroxyphenyl)acryloyl)-β-D-glucopyranosyl)oxy]-5,7-dihydroxychromenylium

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~595.53 g/mol (Monoisotopic Mass: 595.145)

  • Key Absorbance Maxima: ~520 nm (Visible, Anthocyanin), ~310 nm (UV, Coumaroyl moiety).

Comparative Method Analysis

Method A: HPLC-PDA (The Routine Workhorse)

Best for: Quality Control, High-Throughput Screening

Protocol Overview: Separation is achieved on a C18 column using an acidified mobile phase to maintain the flavylium form. The critical differentiator in this protocol is the Dual-Wavelength Ratio Monitor , which confirms the presence of the acylated group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 5% Formic Acid in Water (Maintains pH < 2.0).

    • B: 100% Acetonitrile.

  • Gradient: 5% B to 40% B over 25 min.

  • Detection: 520 nm (Quantification) and 310 nm (Confirmation).

Technical Insight (Causality): Acylated anthocyanins elute significantly later than non-acylated forms due to the hydrophobicity of the coumaroyl ring. You must monitor the ratio of


. Pure Cy-3-pC-glc typically exhibits a ratio between 0.4 – 0.6. A drop in this ratio indicates hydrolysis (loss of coumaroyl group).
Method B: UHPLC-MS/MS (The Bioanalytical Scalpel)

Best for: Pharmacokinetics (PK), Complex Matrices (Plasma/Tissue)

Protocol Overview: Utilizes Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method solves the "co-elution" problem common in plant extracts.

  • Ionization: ESI Positive Mode (Anthocyanins are naturally positively charged cations).

  • Source Temp: 350°C (High temp aids desolvation but risk of thermal degradation; optimize carefully).

  • MRM Transitions:

    • Quantifier:

      
       595.1 
      
      
      
      287.0 (Loss of [Glucose + Coumaroyl] moiety).
    • Qualifier:

      
       595.1 
      
      
      
      449.1 (Loss of Coumaroyl group only - rare, but specific).

Technical Insight: Unlike flavonoids which require negative mode, anthocyanins fly exceptionally well in positive mode. However, source fragmentation is a risk. If the cone voltage is too high, the parent ion (595) will fragment in the source before reaching Q1, leading to false quantification of the aglycone (Cyanidin).

Method C: qNMR (The Primary Reference)

Best for: Purity Assignment of In-House Standards

Protocol Overview: Proton Nuclear Magnetic Resonance (


H-qNMR) provides absolute quantification without an identical standard.
  • Solvent: DMSO-

    
     + 5% TFA-
    
    
    
    (TFA ensures the flavylium cation is stable; neutral DMSO causes rapid degradation/color loss).
  • Internal Standard: Maleic Acid (Singlet at

    
     6.2 ppm) or TSP (Trimethylsilylpropanoic acid).
    
  • Quantification Signal: Integration of the H-4 proton of the anthocyanin ring (singlet at

    
     ~8.5-9.0 ppm) vs. the Internal Standard.
    

Cross-Validation Matrix

The following table summarizes the performance metrics derived from experimental validation.

FeatureHPLC-PDAUHPLC-MS/MSqNMR
Role Routine QC & Stability TestingBioanalysis (PK/Metabolism)Primary Standardization
Specificity Moderate (Co-elution risk)High (Mass resolution)Absolute (Structural ID)
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)~1.0 mg/mL (Low sensitivity)
Precision (RSD) < 2.0%< 5.0%< 1.0%
Throughput High (20 min/sample)Very High (5 min/sample)Low (1 hr/sample)
Major Limitation Requires reference standardMatrix effects (Ion suppression)Requires mg-scale pure sample
Cost per Sample LowHighVery High

The Self-Validating Workflow (Visualization)

This diagram illustrates the "Gold Standard" workflow. Instead of buying a questionable standard, the lab isolates the compound, validates it via qNMR, and uses that to calibrate the high-throughput methods.

ValidationWorkflow Raw Raw Material (e.g., Purple Corn/Berries) Extract Acidified Methanol Extraction Raw->Extract PrepLC Preparative HPLC (Isolation of Fraction) Extract->PrepLC Isolate Isolated Cy-3-pC-glc (Candidate Standard) PrepLC->Isolate Collect Peak qNMR qNMR Analysis (DMSO-d6 + TFA) Primary Validation Isolate->qNMR >5 mg required Stock Master Stock Solution (Corrected for Purity) Isolate->Stock Purity Purity Value Assigned (e.g., 96.4%) qNMR->Purity Purity->Stock Adjustment Factor HPLC HPLC-PDA Calibration (Routine Method) Stock->HPLC MS LC-MS/MS Calibration (Trace Method) Stock->MS Data Validated Quantitative Data HPLC->Data MS->Data

Caption: Workflow for generating a qNMR-certified internal reference standard to calibrate HPLC and MS methods.

Critical Experimental Protocols

Protocol 1: Handling the "Cis/Trans" Isomerization

The p-coumaroyl group exists naturally in the trans configuration. Exposure to ambient lab light can induce cis-isomerization, creating a "double peak" in HPLC chromatograms that looks like an impurity.

Corrective Action:

  • Perform all extraction and handling under amber light or wrap glassware in aluminum foil.

  • If a split peak appears (usually a small shoulder eluting just before the main peak), sum the integration of both peaks for quantification, as they represent the same chemical entity.

Protocol 2: Calculation of Relative Response Factor (RRF)

If you must use Cyanidin-3-glucoside (C3G) as a surrogate standard (not recommended for high precision), you must apply a molecular weight correction factor (MWCF):



  • Correction Factor:

    
     (Only accounts for mass; does not account for 
    
    
    
    differences).
  • Recommendation: Do not rely on this for drug development data. Use the qNMR method described above.

References

  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Current Protocols in Food Analytical Chemistry.

  • Takeoka, G. R., & Dao, L. T. (2002).[1] Anthocyanins in Purple Corn (Zea mays L.).[2] Journal of Agricultural and Food Chemistry, 50(18). (Establishes the acylated profile).

  • Wong, A., et al. (2019). Application of qNMR for the determination of purity of anthocyanin standards. Phytochemical Analysis.

  • Ichiyanagi, T., et al. (2005). Complete Assignment of Anthocyanins in Purple Corn. Chemical and Pharmaceutical Bulletin.

  • Long, H. S., et al. (2019).

Sources

Safety Operating Guide

Operational Guide: Personal Protective Equipment for Handling Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Cyanidin 3-O-(6-O-p-coumaroyl)glucoside. As an anthocyanin, this compound is a natural pigment with growing interest in various research fields. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a robust safety protocol is paramount.[1][2] This document moves beyond simple compliance, instilling a culture of safety by explaining the causality behind each procedural step. Our goal is to provide a self-validating system of protocols that ensures the safety of laboratory personnel and the integrity of the research.

Hazard Assessment and Risk Mitigation

Cyanidin 3-O-(6-O-p-coumaroyl)glucoside is typically supplied as a fine, dark-colored powder. The primary occupational risks are not from inherent chemical toxicity but from the physical nature of the compound as a fine particulate.

  • Inhalation Risk: Fine powders can easily become airborne during handling, such as weighing or transferring, posing a risk of inhalation. While not acutely toxic, inhaled particulates can cause respiratory tract irritation.[3] Therefore, all handling of the solid compound should be performed in a manner that minimizes dust generation.

  • Ocular Risk: Airborne dust can cause mechanical irritation to the eyes.[3][4] Direct contact with the eyes should be avoided.

  • Skin Contact: While generally not a skin irritant, prolonged contact with any chemical powder is inadvisable.[1][2] Good laboratory practice dictates avoiding direct skin contact.

The core of our safety directive is to treat all chemical substances with a consistent level of precaution, as mandated by OSHA's Hazard Communication Standard, which ensures that personnel are aware of potential risks and trained to handle substances safely.[5]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is based on a risk assessment of the tasks to be performed. The following table outlines the minimum required PPE for handling Cyanidin 3-O-(6-O-p-coumaroyl)glucoside.

TaskRequired PPERationale
Handling Solid Compound (Weighing, Aliquoting, Transferring)• Safety Glasses with Side Shields• Nitrile Gloves• Laboratory Coat• NIOSH-Approved N95 Dust MaskEye: Protects against airborne particulates.Hand: Prevents direct skin contact.Body: Protects personal clothing from contamination.Respiratory: Prevents inhalation of fine powder, which is the primary route of exposure.[6][7]
Handling Diluted Solutions (Preparing Buffers, Cell Culture Media)• Safety Glasses• Nitrile Gloves• Laboratory CoatOnce in solution, the risk of inhalation is eliminated. Standard laboratory PPE is sufficient to protect against splashes.
Spill Cleanup & Waste Disposal • Safety Glasses with Side Shields• Nitrile Gloves• Laboratory Coat• NIOSH-Approved N95 Dust Mask (for solid spills)Handling spilled powder or contaminated materials requires the same level of protection as handling the bulk solid to prevent exposure during cleanup.

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following steps provide a validated procedure from preparation to disposal.

Experimental Workflow Diagram

G Workflow for Safe Handling of Cyanidin 3-O-(6-O-p-coumaroyl)glucoside cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_conclusion Phase 3: Conclusion prep 1. Designate Work Area (Fume Hood / Ventilated Space) sds 2. Review Safety Data Sheet (SDS) prep->sds gather 3. Assemble All Materials & PPE sds->gather don 4. Don PPE (Coat → Mask → Goggles → Gloves) gather->don Proceed to Handling handle 5. Handle Chemical (Weigh / Dissolve with Care) don->handle decon 6. Decontaminate Work Area (Wipe surfaces with damp cloth) handle->decon doff 7. Doff PPE (Gloves → Goggles → Coat → Mask) decon->doff Work Complete wash 8. Wash Hands Thoroughly doff->wash dispose 9. Dispose of Waste (Follow Institutional Guidelines) wash->dispose

Caption: A step-by-step workflow for the safe handling of powdered chemical agents.

Step-by-Step Methodology
  • Preparation and Pre-Handling:

    • Designate a work area. For weighing the solid, a chemical fume hood or a powder containment hood is ideal. At a minimum, use a well-ventilated area free of drafts.[6][7]

    • Review the supplier's Safety Data Sheet (SDS) before use. Ensure it is readily accessible.[8]

    • Assemble all necessary equipment: spatulas, weigh boats, containers, solvents, and all required PPE.

  • Donning PPE:

    • The sequence is crucial to ensure a proper fit and avoid contamination.

    • 1. Laboratory Coat: Fasten completely.

    • 2. Dust Mask/Respirator: Ensure a tight seal around the nose and mouth.

    • 3. Safety Glasses/Goggles: Position comfortably over the eyes.

    • 4. Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Chemical Handling (Solid Form):

    • Open the container slowly to prevent creating a "puff" of airborne powder.[4]

    • Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid tapping or dropping the powder from a height.

    • If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • Post-Handling and Decontamination:

    • Securely close the primary container of the compound. Wipe it down with a damp cloth to remove any residual powder.

    • Clean the work surface and any equipment used with a damp cloth or towel to collect any spilled powder without making it airborne.[6][7]

  • Doffing PPE:

    • This sequence is designed to prevent contact with any contamination on the exterior of the PPE.

    • 1. Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside out.

    • 2. Safety Glasses/Goggles: Remove by handling the ear or head straps.

    • 3. Laboratory Coat: Unfasten and roll it up with the contaminated side inward.

    • 4. Dust Mask/Respirator: Remove without touching the front of the mask.

    • 5. Hand Washing: Immediately wash hands thoroughly with soap and water.

Spill Management and Waste Disposal

Even with careful handling, spills can occur. A clear plan ensures a swift and safe response.

  • Spill Protocol (Solid):

    • Alert others in the immediate area.

    • Ensure proper PPE is worn before cleaning.

    • Gently cover the spill with damp paper towels. This prevents the powder from becoming airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place the used paper towels and any other contaminated materials into a sealed bag for disposal.

    • Decontaminate the area with a damp cloth.

  • Waste Disposal Plan:

    • All waste materials, including contaminated PPE, weigh boats, and cleaning materials, must be disposed of as chemical waste.

    • Do not mix chemical waste with regular trash.

    • Follow all institutional, local, and national regulations for chemical waste disposal. Handle uncleaned containers as you would the product itself.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

By integrating these protocols into your standard operating procedures, you build a foundation of safety that protects both the researcher and the research.

References

  • Earth Pigments. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Natural Pigments. (n.d.). How to Safely Handle Art Materials and Pigments. Retrieved from [Link]

  • Natural Pigments. (2013, June 2). Safe Handling of Pigments. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • PubChem. (n.d.). Cyanidin 3-O-(6-O-(4-O-beta-D-glucosyl-p-coumaroyl)-2-O-(beta-D-xylosyl)-beta-D-glucosyl)-5-O-(6-O-malonyl-beta-D-glucoside). National Center for Biotechnology Information. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Rawlins Paints. (n.d.). PPE For Painting & Decorating. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Reactant of Route 1
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside
Reactant of Route 2
Cyanidin 3-O-(6-O-p-coumaroyl)glucoside

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